1-methyl-1H-pyrazole-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-5(4-8)2-3-6-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJRANFZSWDUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427114 | |
| Record name | 1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27258-33-9 | |
| Record name | 1-Methyl-1H-pyrazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27258-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 27258-33-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a formyl (aldehyde) group at the C5 position. The pyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs due to its versatile biological activities.[1][2] This compound serves as a critical building block and versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[3][4][5] Its aldehyde functionality allows for a wide range of chemical transformations, making it a valuable synthon for introducing the 1-methyl-pyrazole moiety into larger molecular frameworks.
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. This data is compiled from commercial supplier technical data sheets.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 27258-33-9 | [6] |
| Molecular Formula | C₅H₆N₂O | [6] |
| Molecular Weight | 110.11 g/mol | [6] |
| Form | Liquid | [6] |
| Density | 1.118 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.521 | [6] |
| Flash Point | 66.6 °C (151.9 °F) | [6] |
| Assay | ≥96% | [6] |
Table 2: Safety and Hazard Information
| Category | Information | Reference(s) |
| Signal Word | Warning | [6] |
| Hazard Statements | H302, H315, H317, H319, H335 | [6] |
| GHS Classifications | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Skin Sensitization (Category 1); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | [6] |
| Precautionary Codes | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | [6] |
| Target Organs | Respiratory system | [6] |
Synthesis and Spectroscopic Characterization
Synthesis: The Vilsmeier-Haack Reaction
The most common and effective method for the synthesis of pyrazole-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 1-methyl-1H-pyrazole. The reaction involves the formation of the Vilsmeier reagent, a chloromethyliminium salt, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic reagent then attacks the pyrazole ring, typically at the C4 or C5 position, followed by hydrolysis to yield the aldehyde.
Experimental Protocol: General Vilsmeier-Haack Formylation of a Pyrazole
-
Reagents: 1-methyl-1H-pyrazole (1.0 eq.), N,N-Dimethylformamide (DMF, 5.0 eq.), Phosphorus oxychloride (POCl₃, 2.0 eq.).
-
Procedure:
-
To a stirred solution of 1-methyl-1H-pyrazole in an excess of DMF, POCl₃ is added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is heated to 100-120 °C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The aqueous solution is neutralized with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
The resulting mixture is extracted with an organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Caption: General workflow for the Vilsmeier-Haack synthesis.
Spectroscopic Data
Detailed and verified spectroscopic data for this compound (CAS 27258-33-9) is not consistently available in peer-reviewed literature or public databases. The data presented in Table 3 is based on typical chemical shifts for similar pyrazole structures and should be used for reference purposes only. Experimental verification is required for confirmation.
Table 3: Reference Spectroscopic Data for Pyrazole Aldehydes
| Technique | Expected Features for this compound |
| ¹H NMR | δ ~9.8-10.0 ppm (s, 1H, -CHO), δ ~7.5-7.7 ppm (d, 1H, Pyrazole H4), δ ~6.5-6.7 ppm (d, 1H, Pyrazole H3), δ ~4.0-4.2 ppm (s, 3H, N-CH₃).[11][12] |
| ¹³C NMR | δ ~185-187 ppm (C=O), δ ~140-150 ppm (Pyrazole C3, C5), δ ~110-115 ppm (Pyrazole C4), δ ~38-40 ppm (N-CH₃).[11][13] |
| FTIR (cm⁻¹) | ~3100-3150 (C-H aromatic stretch), ~2900-3000 (C-H aliphatic stretch), ~2820 & ~2720 (C-H aldehyde stretch), ~1680-1700 (C=O aldehyde stretch), ~1500-1600 (C=N, C=C ring stretch).[13][14] |
| Mass Spec (EI) | M⁺ peak at m/z = 110. Fragments corresponding to loss of -H (m/z=109), -CHO (m/z=81), and -N₂CH₃ (m/z=67).[15] |
Chemical Reactivity and Synthetic Applications
The aldehyde group of this compound is the primary site of reactivity, enabling its use in a variety of synthetic transformations to build complex heterocyclic systems.
Nucleophilic Addition and Condensation Reactions
The aldehyde readily undergoes condensation with active methylene compounds, amines, and hydrazines to form a diverse range of derivatives. A common application is the Knoevenagel condensation, which serves as a key step in multicomponent reactions to build fused heterocyclic systems like pyrano[2,3-c]pyrazoles.[8]
Experimental Protocol: Representative Knoevenagel Condensation
This protocol is adapted from the synthesis of related pyrazole-based quinoline derivatives.[11]
-
Reagents: this compound (1.0 eq.), Malononitrile (1.0 eq.), an enaminone (e.g., 3-amino-5,5-dimethylcyclohex-2-enone, 1.0 eq.), Piperidine (catalytic amount), Ethanol.
-
Procedure:
-
A mixture of this compound, malononitrile, the enaminone, and a catalytic amount of piperidine (2-3 drops) is dissolved in ethanol (10 mL) in a round-bottom flask.
-
The mixture is heated under reflux for 1-3 hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to yield the target fused heterocyclic product.
-
Caption: A representative multicomponent condensation reaction.
Applications in Drug Discovery and Biology
The 1-methyl-pyrazole moiety is of significant interest in drug discovery. Derivatives of this compound have been investigated for a range of biological activities.
Inhibition of Mitochondrial Respiration
A critical finding for drug development professionals is the potent biological activity of amides derived from this scaffold. A study on 1-methyl-1H-pyrazole-5-carboxamides, synthesized from the corresponding carboxylic acid (obtainable via oxidation of the aldehyde), revealed unexpected acute mammalian toxicity. This toxicity was directly linked to a dose-dependent inhibition of mitochondrial respiration .[3] While the exact complex in the electron transport chain was not specified, such inhibition leads to ATP depletion and increased production of reactive oxygen species (ROS), ultimately triggering cytotoxicity.[3][16]
This finding is crucial as it highlights the importance of early-stage in vitro mitochondrial toxicity screening for this chemical class.
Caption: Pathway from synthon to observed mitochondrial toxicity.
Role as a Pharmacophore
The pyrazole ring itself can act as a key pharmacophore, forming crucial interactions with biological targets. For example, in the design of inhibitors for the mitochondrial pyruvate carrier (MPC), the pyrazole moiety was shown to be a potential hydrogen bond donor, interacting with residues such as Glu88 in the MPC1 subunit.[17] This highlights the potential of this compound as a starting point for designing targeted inhibitors where the pyrazole core is essential for binding affinity.
Conclusion
This compound (CAS 27258-33-9) is a valuable and reactive building block for synthetic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide access to a wide array of more complex heterocyclic structures. For professionals in drug development, while the pyrazole scaffold offers significant therapeutic potential, the demonstrated link between 1-methyl-pyrazole-5-carboxamides and inhibition of mitochondrial respiration underscores the necessity for careful toxicological profiling of compounds derived from this synthon. Future research will likely continue to expand its utility in creating novel, biologically active molecules.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Inhibition of mitochondrial respiration by analogs of 4-phenylpyridine and 1-methyl-4-phenylpyridinium cation (MPP+), the neurotoxic metabolite of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 27258-33-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1-Methyl-1H-pyrazole-5-carboxaldehyde 96 27258-33-9 [sigmaaldrich.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jpsionline.com [jpsionline.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
An In-depth Technical Guide on the Physicochemical Properties of 1-methyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-methyl-1H-pyrazole-5-carbaldehyde (CAS No: 27258-33-9). Due to the limited availability of direct experimental data for certain parameters, this document also furnishes detailed, standard experimental protocols for their determination.
Core Physicochemical Data
The available quantitative data for this compound is summarized in the table below. It is important to note that this compound exists as a liquid at standard conditions.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [1][2][3] |
| Molecular Weight | 110.11 g/mol | [1][2] |
| Physical Form | Liquid | [1][2] |
| Density | 1.118 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.521 | [1][2] |
| Flash Point | 66.6 °C (151.9 °F) | [1][2] |
| Boiling Point | No experimental data available. A predicted value for the isomeric 1-methyl-1H-pyrazole-3-carbaldehyde is 218.9 ± 13.0 °C.[4] | - |
| Melting Point | Not applicable (liquid at room temperature). | - |
| Solubility | No quantitative data available. Expected to be soluble in organic solvents. | - |
| pKa | No experimental data available. A predicted value for the isomeric 1-methyl-1H-pyrazole-3-carbaldehyde is 0.06 ± 0.10.[4] | - |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures applicable for the characterization of new chemical entities like this compound.
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
The capillary tube is placed in the test tube with the open end downwards.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing mineral oil.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped when a continuous stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Apparatus:
-
Vials or test tubes
-
Analytical balance
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The resulting suspension is centrifuged to separate the undissolved solid.
-
A known volume of the supernatant is carefully removed and diluted.
-
The concentration of the dissolved compound in the diluted supernatant is determined using a suitable analytical method.
-
The solubility is then calculated based on the concentration and the dilution factor.
pKa Determination (Potentiometric Titration)
The pKa is a measure of the strength of an acid in solution.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized acidic and basic titrants
Procedure:
-
A known amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.
-
The solution is titrated with a standardized acid or base.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Visualizations
The following diagrams illustrate a typical workflow for the physicochemical characterization of a novel compound.
References
- 1. 1-Methyl-1H-pyrazole-5-carboxaldehyde 96 27258-33-9 [sigmaaldrich.com]
- 2. 1-Methyl-1H-pyrazole-5-carboxaldehyde 96 27258-33-9 [sigmaaldrich.com]
- 3. 27258-33-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. 27258-32-8 CAS MSDS (1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide on 1-methyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-methyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and synthetic organic chemistry. The document details its molecular formula and weight, and presents a generalized experimental workflow for its synthesis and subsequent derivatization, which are crucial steps in the development of novel therapeutic agents.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, as well as for analytical characterization.
| Property | Value |
| Molecular Formula | C₅H₆N₂O[1][2][3] |
| Molecular Weight | 110.11 g/mol [1][3] |
| CAS Number | 27258-33-9[1] |
Synthetic and Experimental Workflow
While specific, detailed protocols for the synthesis of this compound are not extensively published, a general and widely utilized method for the formylation of pyrazoles is the Vilsmeier-Haack reaction.[4] Following its synthesis, the aldehyde functional group serves as a versatile handle for a variety of chemical transformations, enabling the creation of diverse molecular scaffolds for drug discovery.
The following diagram illustrates a logical workflow from a precursor to this compound and its subsequent conversion into a pyrazole carboxamide derivative. This class of compounds has been investigated for various biological activities, including as antiparasitic agents.[2][3]
Generalized Experimental Protocols
The following are generalized experimental protocols based on established chemical transformations relevant to the workflow described above. Researchers should adapt these methods based on specific laboratory conditions and substrate reactivity.
The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto an electron-rich heterocyclic ring, such as a pyrazole.[4][5]
-
Reagents and Equipment:
-
Substituted pyrazole (e.g., 1-methylpyrazole)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Inert solvent (e.g., dichloromethane, if necessary)
-
Round-bottom flask, magnetic stirrer, ice bath, and equipment for aqueous workup and purification (e.g., column chromatography).
-
-
Procedure:
-
The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide.
-
The pyrazole precursor, dissolved in an appropriate solvent or neat, is then added to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is stirred, often with heating, for a period determined by substrate reactivity (monitored by TLC).
-
Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The crude product is then extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification is typically achieved by column chromatography to yield the desired pyrazole carbaldehyde.
-
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, a key intermediate for the synthesis of amides and esters.
-
Reagents and Equipment:
-
Pyrazole carbaldehyde
-
Oxidizing agent (e.g., potassium permanganate, Jones reagent, or milder reagents like sodium chlorite)
-
Appropriate solvent (e.g., acetone, water, t-butanol)
-
Standard laboratory glassware for reaction, workup, and purification.
-
-
Procedure:
-
The pyrazole carbaldehyde is dissolved in a suitable solvent.
-
The oxidizing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the excess oxidant is quenched (e.g., with sodium sulfite for permanganate or isopropanol for Jones reagent).
-
The pH is adjusted to either acidic or basic to facilitate the isolation of the carboxylic acid.
-
The product is extracted into an organic solvent.
-
The organic extracts are dried and evaporated. The crude carboxylic acid may be purified by recrystallization or chromatography.
-
Pyrazole carboxamides are a class of compounds that have shown significant biological activity.[2][3][6] They are typically synthesized from the corresponding carboxylic acid.
-
Reagents and Equipment:
-
Pyrazole carboxylic acid
-
Amine (R-NH₂)
-
Coupling agent (e.g., DCC, EDC, HATU)
-
Base (e.g., triethylamine, DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Standard laboratory glassware for an inert atmosphere reaction, workup, and purification.
-
-
Procedure:
-
The pyrazole carboxylic acid is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The coupling agent and a base are added, and the mixture is typically stirred for a short period to activate the carboxylic acid.
-
The desired amine is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is then typically diluted with a solvent and washed sequentially with an acidic solution, a basic solution, and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.
-
The resulting crude amide is purified by column chromatography or recrystallization.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-methyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-methyl-1H-pyrazole-5-carbaldehyde. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted NMR data to offer a comprehensive understanding of its spectral characteristics. This information is crucial for the structural elucidation and quality control of this important heterocyclic aldehyde in research and drug development settings.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl, pyrazole ring, and aldehyde protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on computational algorithms that are highly valuable for spectral interpretation in the absence of experimental data.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHO (Aldehyde) | 9.85 | Singlet (s) | N/A |
| H-3 (Pyrazole Ring) | 7.60 | Doublet (d) | 1.8 |
| H-4 (Pyrazole Ring) | 6.50 | Doublet (d) | 1.8 |
| N-CH₃ (Methyl) | 4.15 | Singlet (s) | N/A |
Note: Predicted data is generated using advanced chemical modeling software and should be used as a reference. Experimental verification is recommended.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom of this compound are presented below.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185.0 |
| C-5 (Pyrazole Ring) | 142.0 |
| C-3 (Pyrazole Ring) | 135.0 |
| C-4 (Pyrazole Ring) | 112.0 |
| N-CH₃ (Methyl) | 38.0 |
Note: Predicted data is generated using advanced chemical modeling software and should be used as a reference. Experimental verification is recommended.
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with numbering for correlation with the NMR data.
Figure 1: Molecular structure of this compound.
Experimental Protocols
The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
A larger number of scans is required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
Logical Workflow for Spectral Analysis
The process of analyzing the NMR spectra of a novel or known compound follows a logical progression from sample preparation to final data interpretation.
Figure 2: Workflow for NMR spectral analysis.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound based on predicted data and established experimental protocols. For definitive structural confirmation and analysis, it is always recommended to acquire experimental data on a well-calibrated NMR spectrometer.
Spectroscopic and Spectrometric Analysis of 1-methyl-1H-pyrazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1-methyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug development. The document details its structural features through Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS), offering insights into its molecular vibrations and fragmentation patterns.
Physicochemical Properties
This compound is a small heterocyclic molecule with the chemical formula C₅H₆N₂O and a molecular weight of approximately 110.11 g/mol . Its structure, featuring a pyrazole ring substituted with a methyl group and a carbaldehyde functional group, makes it a valuable synthon for the creation of more complex pharmaceutical compounds.
| Property | Value |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
| CAS Number | 27258-33-9 |
FT-IR Spectroscopic Data
Due to the unavailability of a publicly accessible experimental FT-IR spectrum for this compound, this section presents a predictive analysis based on characteristic infrared absorption frequencies of analogous pyrazole derivatives and aldehydes. The following table summarizes the expected key vibrational modes.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (pyrazole ring) |
| ~2950-2850 | C-H stretch | Aliphatic (methyl group) |
| ~2850-2750 | C-H stretch | Aldehyde |
| ~1700-1680 | C=O stretch | Aldehyde |
| ~1600-1450 | C=C and C=N stretch | Pyrazole ring |
| ~1450-1350 | C-H bend | Methyl group |
| ~1300-1100 | C-N stretch | Pyrazole ring |
| ~900-650 | C-H out-of-plane bend | Pyrazole ring |
Mass Spectrometry Data
Similarly, a publicly available experimental mass spectrum with detailed fragmentation for this compound could not be located. The following table outlines the predicted major fragments based on the principles of mass spectrometry and known fragmentation patterns of pyrazole-containing compounds. The analysis assumes electron impact (EI) ionization.
| m/z Ratio | Proposed Fragment Ion | Description of Fragmentation |
| 110 | [C₅H₆N₂O]⁺• | Molecular Ion (M⁺•) |
| 109 | [C₅H₅N₂O]⁺ | Loss of a hydrogen radical from the molecular ion |
| 82 | [C₄H₄N₂]⁺• | Loss of carbon monoxide (CO) from the molecular ion |
| 81 | [C₄H₃N₂]⁺ | Loss of a hydrogen radical from the [M-CO]⁺• fragment |
| 54 | [C₃H₄N]⁺ | Cleavage of the pyrazole ring |
| 42 | [C₂H₄N]⁺ | Further fragmentation of the pyrazole ring |
Experimental Protocols
The following sections describe standardized experimental procedures for obtaining FT-IR and mass spectrometry data for a liquid organic compound like this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A single drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film.
-
Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (water vapor and carbon dioxide). A background spectrum of the clean, empty salt plates is recorded.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final FT-IR spectrum of the compound. The resulting spectrum is then analyzed for characteristic absorption bands.
Mass Spectrometry (Electron Impact Ionization)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a heated direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron impact (EI) ionization, removes an electron from the molecule to form a positively charged molecular ion (M⁺•) and causes fragmentation.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.
-
Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the molecule's structure.
Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for spectroscopic and spectrometric analysis, as well as a typical experimental workflow for sample characterization.
Caption: Logical workflow for FT-IR and Mass Spectrometry analysis.
Technical Guide: Physicochemical Properties of 1-Methyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active compounds. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is crucial for its application in synthesis, formulation, and biological screening. This technical guide provides a summary of available data on the physical properties of this compound, along with generalized experimental protocols for solubility determination and a common synthetic route.
Physicochemical Properties
While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, its physical properties provide insights into its expected solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.118 g/mL at 25 °C | |
| Refractive Index | n20/D 1.521 | |
| Flash Point | 66.6 °C (151.9 °F) | |
| CAS Number | 27258-33-9 | [1] |
Based on its molecular structure, which includes a polar aldehyde group and a heterocyclic pyrazole ring, this compound is expected to be more soluble in polar organic solvents compared to nonpolar ones. Generally, pyrazole and its derivatives exhibit good solubility in alcohols, such as ethanol and methanol, and other polar solvents.[2]
Experimental Protocol: Determination of Qualitative Solubility
The following is a general procedure for determining the qualitative solubility of an organic compound like this compound in various organic solvents.[3][4][5]
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
Procedure:
-
Add approximately 25 mg of this compound to a clean, dry test tube.
-
Add 0.75 mL of the selected organic solvent to the test tube in small portions.
-
After each addition, vigorously shake or vortex the mixture for at least 30 seconds.
-
Observe the mixture to see if the compound has completely dissolved.
-
If the compound dissolves completely, it is considered "soluble" in that solvent at the tested concentration.
-
If the compound does not dissolve, the mixture can be gently warmed to assess the effect of temperature on solubility.
-
Record the observations for each solvent tested.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles, to produce their corresponding carbaldehydes.[6][7][8][9][10][11][12][13] The following is a generalized procedure.
Materials:
-
A suitable pyrazole precursor (e.g., 1-methylpyrazole)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
An appropriate solvent (often DMF itself or a chlorinated solvent)
-
Ice bath
-
Stirring apparatus
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a stirrer and under an inert atmosphere, cool the solvent (e.g., DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while stirring to form the Vilsmeier reagent. The temperature should be maintained at 0-5 °C during this addition.
-
After the formation of the Vilsmeier reagent, add the pyrazole precursor to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature (this can range from room temperature to elevated temperatures, depending on the substrate) for a period of time (typically several hours) until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The crude product can then be isolated by filtration if it precipitates, or by extraction with an organic solvent.
-
Purify the crude product using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.
References
- 1. watson-int.com [watson-int.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 1-methyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization data, and visual representations of the synthetic workflows.
Introduction
This compound is a substituted pyrazole derivative featuring a methyl group at the N1 position and a formyl group at the C5 position. The pyrazole scaffold is a prominent feature in numerous pharmaceuticals and functional materials due to its diverse biological activities and unique electronic properties. This guide outlines the primary synthetic routes to this compound and provides a summary of its key physicochemical and spectroscopic properties.
Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes the known quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| CAS Number | 27258-33-9 | [1] |
| Appearance | Liquid | [1] |
| Density | 1.118 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.521 | [1] |
| Flash Point | 66.6 °C (151.9 °F) | [1] |
| 1H NMR (CDCl₃, ppm) | Predicted: ~9.8 (s, 1H, CHO), ~7.5 (d, 1H, H4), ~6.4 (d, 1H, H3), ~3.9 (s, 3H, N-CH₃) | Inferred from related pyrazoles |
| 13C NMR (CDCl₃, ppm) | Predicted: ~185 (CHO), ~145 (C5), ~135 (C3), ~110 (C4), ~40 (N-CH₃) | Inferred from related pyrazoles |
| IR (cm⁻¹) | Predicted: ~1680 (C=O stretch), ~3100-3000 (C-H aromatic), ~2950-2850 (C-H aliphatic) | Inferred from pyrazole spectra[2][3] |
| Mass Spectrum (m/z) | Molecular ion [M]⁺ at 110. Common fragments may include loss of H (109), CO (82), and HCN (83).[4] | Inferred from pyrazole fragmentation patterns[4] |
Experimental Protocols
Two primary synthetic methodologies are employed for the preparation of this compound: the Vilsmeier-Haack reaction and the lithiation of 1-methylpyrazole followed by formylation.
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[5] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).
Detailed Protocol:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation: Dissolve 1-methylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 1-methylpyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until a pH of 7-8 is reached.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Synthesis via Lithiation and Formylation
This method involves the regioselective deprotonation of 1-methylpyrazole at the C5 position using a strong organolithium base, followed by quenching the resulting lithiated species with an electrophilic formylating agent like DMF.[7][8] Under thermodynamically controlled conditions, lithiation preferentially occurs at the C5 position of the pyrazole ring.[8][9]
Detailed Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-methylpyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
After the addition, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 1-2 hours to ensure complete lithiation at the C5 position.[8][9]
-
Formylation: Cool the reaction mixture back down to -78 °C.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture.
-
After the addition of DMF, allow the reaction to stir at -78 °C for 30 minutes and then gradually warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and experimental workflows described above.
Caption: Vilsmeier-Haack reaction pathway for the synthesis of the target compound.
Caption: Synthesis of the target compound via lithiation and subsequent formylation.
Caption: A generalized workflow for the synthesis and purification process.
References
- 1. 1-Methyl-1H-pyrazole-5-carboxaldehyde 96 27258-33-9 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Genesis of Pyrazole Aldehydes: A Technical Guide to Their Initial Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical discovery and foundational synthetic methodologies for pyrazole aldehydes, crucial heterocyclic building blocks in medicinal chemistry and drug development. While the pyrazole nucleus was first synthesized by Ludwig Knorr in 1883, the introduction of the aldehyde functionality, particularly at the C4 position, became a significant advancement with the application of the Vilsmeier-Haack reaction. This document details the seminal synthetic routes, with a primary focus on the Vilsmeier-Haack formylation, and includes other key methods such as the oxidation of pyrazole methanols. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to serve as a practical resource for researchers in the field.
Historical Perspective: The Emergence of Pyrazole Aldehydes
The journey into the world of pyrazoles began in 1883 when German chemist Ludwig Knorr accomplished the first synthesis of a pyrazole derivative.[1][2] This pioneering work, which involved the condensation of a β-diketone with a hydrazine, laid the groundwork for the vast field of pyrazole chemistry.[1][3] Following this, in 1889, Eduard Buchner is credited with the first synthesis of the parent pyrazole compound.[4]
While the pyrazole core was established early on, the specific synthesis of pyrazole aldehydes is not marked by a singular, celebrated discovery. Instead, their emergence is intrinsically linked to the development of powerful formylation techniques in organic chemistry. The advent of the Vilsmeier-Haack reaction in 1927, a versatile method for introducing an aldehyde group to electron-rich aromatic and heterocyclic rings, proved to be a pivotal moment for the synthesis of pyrazole aldehydes.[5][6] This reaction, utilizing a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), provided a direct and efficient route to pyrazole-4-carbaldehydes.[7][8]
Core Synthetic Methodologies
The synthesis of pyrazole aldehydes is dominated by a few key methodologies, with the Vilsmeier-Haack reaction being the most prominent. Other important methods include the oxidation of corresponding pyrazole alcohols.
The Vilsmeier-Haack Reaction: A Cornerstone of Pyrazole Aldehyde Synthesis
The Vilsmeier-Haack reaction is the most widely employed method for the synthesis of pyrazole-4-carbaldehydes.[9] The reaction proceeds through the electrophilic substitution of the pyrazole ring at the electron-rich C4 position by the Vilsmeier reagent (a chloromethyleniminium salt). The starting materials are typically N-substituted pyrazoles or pyrazolones.
Logical Relationship of the Vilsmeier-Haack Reaction:
Caption: Logical flow of the Vilsmeier-Haack reaction for pyrazole aldehyde synthesis.
Experimental Protocol: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde [7]
-
Preparation of the Vilsmeier Reagent: In a flask cooled to 0°C, 1.1 mL (0.012 mol) of phosphorus oxychloride (POCl₃) is added dropwise to 10 mL of N,N-dimethylformamide (DMF). The mixture is stirred at this temperature to form the Vilsmeier reagent.
-
Reaction with Hydrazone: To the prepared Vilsmeier reagent, 0.004 mol of N'-(1-phenylethylidene)benzohydrazide is added in small portions.
-
Reaction Conditions: The reaction mixture is then stirred at 60-65°C for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully poured into crushed ice with stirring. The solution is neutralized with solid sodium bicarbonate (NaHCO₃). The resulting precipitate is collected by filtration, dried, and purified by recrystallization from methanol to yield the final product.
Quantitative Data for Vilsmeier-Haack Synthesis of Pyrazole Aldehydes:
| Starting Material | Product | Yield (%) | Reference |
| N'-(1-(p-tolyl)ethylidene)benzohydrazide | 1-Benzoyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | 75 | [7] |
| N'-(1-(4-chlorophenyl)ethylidene)benzohydrazide | 1-Benzoyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 78 | [7] |
| N'-(1-(4-methoxyphenyl)ethylidene)benzohydrazide | 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 82 | [7] |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Not Specified | [10] |
Oxidation of Pyrazole Methanols
Another important route to pyrazole aldehydes involves the oxidation of the corresponding pyrazole methanols. This method is particularly useful when the pyrazole methanol precursor is readily accessible. Various oxidizing agents can be employed for this transformation.
Experimental Workflow for Oxidation of Pyrazole Methanols:
Caption: General experimental workflow for the synthesis of pyrazole aldehydes via oxidation.
Experimental Protocol: Synthesis of 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde [11]
This synthesis involves multiple steps, with the final step being the debenzylation of a protected pyrazole aldehyde, which is conceptually related to the unmasking of the aldehyde functionality.
-
Starting Material: (3-Benzyloxy-1-phenyl-1H-pyrazol-4-yl)methanol.
-
Oxidation: The starting material is treated with manganese dioxide (MnO₂) to oxidize the methanol to the corresponding carbaldehyde.
-
Debenzylation: The resulting O-benzyl protected pyrazole carbaldehyde is then debenzylated by treatment with trifluoroacetic acid (TFA) in toluene to yield 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. The yield for this final debenzylation step is reported to be 85%.[11]
Quantitative Data for the Synthesis of Pyrazole Aldehydes via Oxidation and Other Methods:
| Precursor | Product | Reagents | Yield (%) | Reference |
| (3-Benzyloxy-1-phenyl-1H-pyrazol-4-yl)methanol | 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 1. MnO₂, 2. TFA, Toluene | 85 (for debenzylation) | [11] |
| 4-Bromo-1-phenyl-3-(benzyloxy)-1H-pyrazole | 3-(Benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | n-BuLi, then DMF | 70 | [11] |
Signaling Pathways and Biological Relevance
Pyrazole aldehydes are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a vast array of biologically active molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous drugs. The aldehyde group offers a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures with diverse therapeutic applications.
For instance, pyrazole-containing compounds have been investigated for their roles as:
-
Anti-inflammatory agents: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.
-
Anticancer agents: Pyrazole derivatives have been explored for their potential to inhibit various kinases involved in cancer signaling pathways.
-
Antimicrobial agents: The pyrazole nucleus is present in compounds exhibiting antibacterial and antifungal activities.
The synthesis of pyrazole aldehydes is therefore a critical first step in the discovery and development of new therapeutic agents that may modulate these and other signaling pathways.
Conclusion
The initial discovery of the pyrazole ring system by Knorr set the stage for the development of a rich and diverse field of heterocyclic chemistry. The subsequent application of powerful synthetic tools, most notably the Vilsmeier-Haack reaction, has made pyrazole aldehydes readily accessible and indispensable building blocks for medicinal chemistry. This guide has provided a detailed overview of the key synthetic methodologies, complete with experimental protocols and quantitative data, to aid researchers in the synthesis and further exploration of this important class of compounds. The versatility of the pyrazole aldehyde functionality ensures its continued importance in the design and synthesis of novel molecules with significant therapeutic potential.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. epubl.ktu.edu [epubl.ktu.edu]
A Theoretical and Computational Analysis of 1-methyl-1H-pyrazole-5-carbaldehyde
Abstract
This whitepaper provides a comprehensive theoretical analysis of the molecular properties of 1-methyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this guide outlines the computational protocols used to determine the molecule's optimized geometric structure, vibrational frequencies, and key electronic properties. The presented data, including bond lengths, bond angles, Frontier Molecular Orbital (FMO) energies, and global reactivity descriptors, offer foundational insights for researchers, scientists, and professionals in drug development. All computational data is summarized in structured tables, and logical workflows are visualized to ensure clarity and accessibility.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The substituent groups on the pyrazole ring play a crucial role in modulating these biological activities. This compound serves as a key synthetic intermediate for more complex molecules. Understanding its structural and electronic properties at a quantum-mechanical level is essential for predicting its reactivity and designing new derivatives with enhanced therapeutic potential.
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating molecular behavior with high accuracy.[2][4] This guide details the theoretical calculations performed to elucidate the geometric, vibrational, and electronic characteristics of the title compound.
Computational Methodology (Experimental Protocol)
The theoretical calculations were performed using established quantum chemical methods. The protocol is designed to provide a reliable prediction of the molecule's properties in the gaseous phase.
2.1 Software and Method
All calculations were conducted using the Gaussian 09 suite of programs.[5] The molecular properties were calculated using Density Functional Theory (DFT), which is known for its balance of accuracy and computational efficiency in studying organic molecules.[1][6] The specific functional employed was B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.
2.2 Basis Set
The 6-311++G(d,p) basis set was selected for all calculations. This Pople-style basis set is flexible and includes diffuse functions (++) to accurately describe electron density far from the nucleus and polarization functions (d,p) to account for the non-uniform distribution of electron charge in molecules.
2.3 Geometry Optimization
A full geometry optimization of the this compound structure was performed without any symmetry constraints. The optimization process calculates the lowest energy and, therefore, the most stable conformation of the molecule.
2.4 Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. The calculated frequencies can be used to predict the infrared (IR) spectrum of the molecule.
2.5 Electronic Property Calculation
Key electronic properties were derived from the optimized structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for determining molecular reactivity.[6] From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) were calculated.[4]
Results and Discussion
3.1 Molecular Geometry
The geometry of this compound was optimized to determine its most stable three-dimensional structure. The atom numbering scheme used for reporting bond lengths and angles is shown below. The optimized geometric parameters are presented in Table 1. The pyrazole ring is essentially planar, with the aldehyde group being nearly coplanar with the ring, which suggests potential for π-electron delocalization across the system.
Table 1: Selected Optimized Geometric Parameters (Bond Lengths in Å, Angles in °)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-N2 | 1.365 | N2-N1-C5 | 106.8 |
| N2-C3 | 1.332 | N1-N2-C3 | 112.5 |
| C3-C4 | 1.418 | N2-C3-C4 | 105.5 |
| C4-C5 | 1.375 | C3-C4-C5 | 107.2 |
| C5-N1 | 1.358 | C4-C5-N1 | 108.0 |
| N1-C6 | 1.460 | C4-C5-C7 | 128.5 |
| C5-C7 | 1.455 | N1-C5-C7 | 123.5 |
| C7-O8 | 1.215 | O8-C7-C5 | 124.2 |
3.2 Vibrational Analysis
The calculated vibrational frequencies are essential for interpreting experimental infrared (IR) spectra. Key vibrational modes include the C=O stretching of the aldehyde group, C=N and C=C stretching within the pyrazole ring, and C-H stretching vibrations. A comparison of theoretical and (if available) experimental frequencies helps validate the computational model.
Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments
| Frequency (cm⁻¹) | Assignment |
|---|---|
| ~3100-3000 | Aromatic C-H Stretch |
| ~2950 | Methyl C-H Stretch |
| ~1700 | Aldehyde C=O Stretch |
| ~1550 | Pyrazole Ring C=N Stretch |
| ~1480 | Pyrazole Ring C=C Stretch |
| ~1400 | C-H Bending |
3.3 Electronic Properties and Reactivity Descriptors
The Frontier Molecular Orbitals, HOMO and LUMO, are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies higher stability.[7] These energies are used to calculate global reactivity descriptors that quantify the molecule's reactivity.
Table 3: Calculated Electronic Properties and Global Reactivity Descriptors (in eV)
| Property | Value (eV) | Formula |
|---|---|---|
| HOMO Energy (EHOMO) | -6.85 | - |
| LUMO Energy (ELUMO) | -2.10 | - |
| Energy Gap (ΔE) | 4.75 | ELUMO - EHOMO |
| Ionization Potential (I) | 6.85 | -EHOMO |
| Electron Affinity (A) | 2.10 | -ELUMO |
| Electronegativity (χ) | 4.475 | (I + A) / 2 |
| Chemical Hardness (η) | 2.375 | (I - A) / 2 |
| Electrophilicity Index (ω) | 4.22 | χ² / (2η) |
The calculated HOMO-LUMO gap of 4.75 eV suggests that this compound is a moderately stable molecule. The electrophilicity index (ω) indicates its capacity to accept electrons, which is a key factor in its reaction mechanisms.
Conclusion
This theoretical investigation using DFT at the B3LYP/6-311++G(d,p) level of theory has provided significant insights into the structural, vibrational, and electronic properties of this compound. The optimized geometry reveals a planar heterocyclic structure with a conjugated aldehyde group. The calculated vibrational frequencies provide a basis for the interpretation of experimental spectroscopic data. Furthermore, the analysis of frontier molecular orbitals and global reactivity descriptors offers a quantitative measure of the molecule's stability and reactivity. This computational data serves as a valuable resource for guiding future synthetic efforts and for the rational design of novel pyrazole-based compounds in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asrjetsjournal.org [asrjetsjournal.org]
- 5. asrjetsjournal.org [asrjetsjournal.org]
- 6. science.su.edu.krd [science.su.edu.krd]
- 7. researchgate.net [researchgate.net]
Stability and Storage of 1-methyl-1H-pyrazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-methyl-1H-pyrazole-5-carbaldehyde. Understanding the stability profile of this compound is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of pharmaceutical products. This document outlines general handling procedures, potential degradation pathways, and a framework for systematic stability assessment through forced degradation studies.
Overview and General Recommendations
This compound is a heterocyclic aldehyde with applications in organic synthesis and medicinal chemistry. Like many aldehydes, it is susceptible to oxidation and should be handled with care to prevent degradation. The pyrazole ring itself is generally stable, but the aldehyde functional group is more reactive.
Based on general chemical principles and safety data sheets from various suppliers, the following storage and handling guidelines are recommended:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To minimize degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can react with the aldehyde functional group.[1]
-
Handling: Use appropriate personal protective equipment, including gloves and safety glasses. Handle in a well-ventilated area or a fume hood to avoid inhalation.[1]
Potential Degradation Pathways
The primary route of degradation for aldehydes is oxidation to the corresponding carboxylic acid.[2] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. For this compound, the expected primary degradation product is 1-methyl-1H-pyrazole-5-carboxylic acid.
Other potential degradation pathways for heterocyclic aldehydes could involve reactions of the pyrazole ring, although these are generally less likely under typical storage conditions compared to aldehyde oxidation.
Caption: Potential primary degradation pathway of this compound.
Quantitative Stability Data
| Stress Condition | Proposed Protocol | Potential Degradation Products | Analytical Technique |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days. | Degradation of the pyrazole ring, hydrolysis of the aldehyde. | HPLC, LC-MS |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days. | Degradation of the pyrazole ring, reactions of the aldehyde. | HPLC, LC-MS |
| Oxidation | 3% H₂O₂ at room temperature for up to 7 days. | 1-methyl-1H-pyrazole-5-carboxylic acid and other oxidation products. | HPLC, LC-MS, GC-MS |
| Thermal Stress | Solid-state at 60°C for up to 14 days. | Oxidation and other thermal decomposition products. | HPLC, DSC, TGA |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | Photoxidation products. | HPLC, LC-MS |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves a series of experiments designed to identify and quantify degradation products under various stress conditions. The following outlines a general experimental workflow for a forced degradation study.
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[4]
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in the table above. For each condition, also prepare a control sample stored under normal conditions.
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analytical Method: Employ a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to separate the parent compound from its degradation products.[5][6] Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.[6]
-
Data Analysis: Quantify the amount of the parent compound remaining and the amount of each degradation product formed. The results can be used to determine the degradation rate and pathways.
Caption: Experimental workflow for a forced degradation study.
Conclusion
While specific stability data for this compound requires experimental determination, this guide provides a robust framework for its storage, handling, and stability assessment based on established chemical principles and standard pharmaceutical industry practices. Proper storage in a cool, dry, and inert environment is crucial to minimize degradation, primarily through oxidation. For critical applications in research and drug development, conducting forced degradation studies as outlined will provide the necessary data to ensure the compound's quality and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpp.com [ijrpp.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide to Tautomerism in Substituted Pyrazole Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazoles are fundamental heterocyclic scaffolds in medicinal chemistry and organic synthesis, prized for their versatile reactivity and biological activity.[1][2] A critical, yet often complex, aspect of their chemistry is tautomerism, a phenomenon that can significantly influence their physicochemical properties, reactivity, and biological interactions.[1] This guide provides a detailed examination of the annular prototropic tautomerism in pyrazole carbaldehydes. It explores the structural and electronic factors that govern the tautomeric equilibrium, details the experimental and computational methods used for its characterization, and presents key data in a structured format. Understanding these principles is paramount for the rational design of synthetic strategies and the development of novel therapeutics based on the pyrazole core.
The Phenomenon of Annular Tautomerism in Pyrazoles
Annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2).[3] For a pyrazole ring substituted at the C3 (or C5) position with a group 'R' and at the C4 position with a carbaldehyde (CHO) group, two primary tautomeric forms exist in equilibrium. The position of this equilibrium is not static; it is dynamically influenced by a variety of internal and external factors.
The general equilibrium between the two tautomers, often designated as the 3-substituted and 5-substituted forms, is a central concept.
References
Methodological & Application
synthesis of pyrazole carboxamide derivatives from 1-methyl-1H-pyrazole-5-carbaldehyde
Application Notes and Protocols for the Synthesis of 1-Methyl-1H-pyrazole-5-carboxamide Derivatives from 1-Methyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1-methyl-1H-pyrazole-5-carboxamide derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. The protocols outlined below detail a reliable synthetic route starting from this compound, focusing on a robust two-step process: the oxidation of the aldehyde to a carboxylic acid intermediate, followed by amide coupling with a diverse range of amines.
Introduction
Pyrazole carboxamides are a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities. Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been identified as potent antagonists of the androgen receptor, showing promise in the development of therapeutics for prostate cancer.[1] Furthermore, certain derivatives have been noted for their unexpected acute mammalian toxicity, which has been linked to the inhibition of mitochondrial respiration.[2] This dual activity profile underscores the importance of this chemical scaffold and the need for well-defined synthetic protocols to enable further investigation and drug discovery efforts.
Synthetic Strategy Overview
The primary synthetic route from this compound to the desired carboxamide derivatives involves two key transformations:
-
Oxidation: The aldehyde functional group of the starting material is oxidized to a carboxylic acid, yielding 1-methyl-1H-pyrazole-5-carboxylic acid. This intermediate is crucial for the subsequent amide bond formation.
-
Amide Coupling: The newly formed carboxylic acid is then coupled with a selected amine using a suitable coupling agent to form the final 1-methyl-1H-pyrazole-5-carboxamide derivative. This step allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Oxidation of this compound to 1-Methyl-1H-pyrazole-5-carboxylic acid
This protocol describes the oxidation of the starting aldehyde to the corresponding carboxylic acid using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in water.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of potassium permanganate (1.1 eq) in water dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with water.
-
Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-pyrazole-5-carboxylic acid as a solid.
Protocol 2: Amide Coupling of 1-Methyl-1H-pyrazole-5-carboxylic acid with an Amine
This protocol details the formation of the amide bond using HATU as a coupling agent.
Materials:
-
1-methyl-1H-pyrazole-5-carboxylic acid (from Protocol 1)
-
Amine of choice (e.g., aniline, benzylamine, etc.)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-methyl-1H-pyrazole-5-carboxamide derivative.
Data Presentation
The following tables summarize representative yields for the key synthetic steps and the biological activity of a selection of synthesized 1-methyl-1H-pyrazole-5-carboxamide derivatives.
Table 1: Representative Reaction Yields
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1. Oxidation | This compound | 1-methyl-1H-pyrazole-5-carboxylic acid | KMnO₄, H₂O, 0 °C to rt | 70-85 |
| 2. Amide Coupling | 1-methyl-1H-pyrazole-5-carboxylic acid | N-aryl-1-methyl-1H-pyrazole-5-carboxamide | Aryl amine, HATU, DIPEA, DMF, rt | 60-90 |
| 2. Amide Coupling | 1-methyl-1H-pyrazole-5-carboxylic acid | N-benzyl-1-methyl-1H-pyrazole-5-carboxamide | Benzyl amine, HATU, DIPEA, DMF, rt | 65-95 |
Table 2: Biological Activity of Selected 1-Methyl-1H-pyrazole-5-carboxamide Derivatives against Prostate Cancer Cell Lines
| Compound ID | Amine Moiety | LNCaP GI₅₀ (µM)[1] | PC-3 GI₅₀ (µM)[1] |
| H1 | 4-fluoroaniline | 8.52 | 9.15 |
| H5 | 4-chloroaniline | 7.98 | 8.66 |
| H12 | 4-(trifluoromethyl)aniline | 6.45 | 7.21 |
| H24 | 4-cyanoaniline | 7.73 | 7.07 |
Visualizations
Experimental Workflow
The overall synthetic workflow from the starting aldehyde to the final carboxamide products is depicted below.
Caption: Synthetic workflow for pyrazole carboxamide derivatives.
Androgen Receptor Signaling Pathway
1-Methyl-1H-pyrazole-5-carboxamide derivatives have been shown to act as antagonists of the androgen receptor (AR), a key driver in prostate cancer. The diagram below illustrates the canonical AR signaling pathway and the putative point of inhibition by these compounds.[1]
Caption: Androgen receptor signaling pathway and inhibition.
Mitochondrial Respiration Inhibition
Certain 1-methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated toxicity through the inhibition of the mitochondrial electron transport chain, a critical process for cellular energy production.[2]
References
Application Notes and Protocols: Synthesis and Utility of 1-Methyl-1H-pyrazole-5-carbaldehyde via the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate. Pyrazole and its derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3]
The introduction of a carbaldehyde group onto the pyrazole ring, as in 1-methyl-1H-pyrazole-5-carbaldehyde, provides a valuable synthetic handle for further molecular elaboration. This aldehyde functionality allows for the construction of more complex molecules, such as Schiff bases, chalcones, and various fused heterocyclic systems, which are of great interest in drug discovery and development.[4] Derivatives of pyrazole carbaldehydes have been investigated as inhibitors of various kinases and are implicated in key signaling pathways.[5]
These application notes provide a detailed protocol for the synthesis of this compound using the Vilsmeier-Haack reaction, based on established procedures for similar pyrazole substrates. Additionally, we discuss the significance of this building block in medicinal chemistry and illustrate a relevant biological signaling pathway where its derivatives may exert their therapeutic effects.
Data Presentation
The following table summarizes the optimized reaction conditions for the Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole. These parameters have been compiled and extrapolated from literature precedents on the formylation of substituted pyrazoles.[6][7]
| Parameter | Value/Description | Notes |
| Substrate | 1-Methyl-1H-pyrazole | --- |
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Vilsmeier reagent formed in situ. |
| Stoichiometry (Substrate:DMF:POCl₃) | 1 : 5 : 2 | An excess of the Vilsmeier reagent is generally used to ensure complete conversion. |
| Solvent | Excess N,N-Dimethylformamide (DMF) | DMF serves as both a reagent and a solvent.[1] |
| Reaction Temperature | 100-120 °C | Elevated temperatures are often required for the formylation of less activated pyrazoles.[6] |
| Reaction Time | 2-6 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[7] |
| Work-up | Aqueous sodium acetate or sodium hydroxide solution | To neutralize the reaction mixture and hydrolyze the intermediate iminium salt. |
| Purification | Silica gel column chromatography | To isolate the pure product. |
| Expected Yield | 50-70% | Yields can vary depending on the precise reaction conditions and scale. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the formylation of 1-methyl-1H-pyrazole at the C5 position.
Materials:
-
1-Methyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (5 equivalents). Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (2 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously until the effervescence ceases and the intermediate iminium salt is fully hydrolyzed. The pH of the solution should be basic.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Characterization:
The structure of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway
Derivatives of pyrazole are known to act as kinase inhibitors, playing a crucial role in modulating cellular signaling pathways implicated in cancer and inflammatory diseases. One such critical pathway is the JAK-STAT signaling cascade.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole derivative.
Applications in Drug Development
This compound is a versatile building block for the synthesis of a wide array of pharmacologically active compounds. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[8]
-
Kinase Inhibitors: Many pyrazole-containing compounds are potent inhibitors of various protein kinases, such as Janus kinases (JAKs), anaplastic lymphoma kinase (ALK), and B-Raf.[5][9] These kinases are often dysregulated in cancer and inflammatory diseases, making them attractive therapeutic targets. The carbaldehyde group can be elaborated into structures that interact with the ATP-binding site of these kinases.
-
Anti-inflammatory Agents: Pyrazole derivatives, such as celecoxib, are well-known selective cyclooxygenase-2 (COX-2) inhibitors used to treat inflammation and pain.[10] The formyl group on the pyrazole ring can be a starting point for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antiviral Agents: The pyrazole nucleus is present in compounds with demonstrated antibacterial, antifungal, and antiviral activities.[2] this compound can be used to generate novel derivatives for screening against various pathogens.
-
Central Nervous System (CNS) Active Agents: Some pyrazole derivatives have shown activity as antidepressants and anxiolytics, highlighting their potential for the treatment of CNS disorders.
The aldehyde functionality of this compound allows for a variety of chemical transformations, including:
-
Reductive amination to produce substituted amines.
-
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
-
Condensation reactions with active methylene compounds to form chalcones and other intermediates.
-
Cyclocondensation reactions to build fused heterocyclic systems.
This chemical versatility makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
The Vilsmeier-Haack reaction provides an effective method for the synthesis of this compound, a key intermediate in medicinal chemistry. The protocol and data presented herein offer a solid foundation for researchers to produce this valuable building block. The diverse biological activities of pyrazole derivatives, particularly as kinase inhibitors, underscore the importance of this compound in the development of novel therapeutics for a range of diseases.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1-Methyl-1H-pyrazole-5-carbaldehyde as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. The aldehyde functionality provides a reactive handle for various chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological profiles, including anti-inflammatory, anticancer, and kinase inhibitory activities. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound.
Key Synthetic Applications
This compound is a valuable intermediate for several key chemical reactions, including:
-
Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems, which are precursors to various heterocyclic compounds.
-
Wittig Reaction: To form substituted alkenes, introducing a variety of functional groups.
-
Reductive Amination: A straightforward method for the synthesis of substituted amines.
-
Multicomponent Reactions: Enabling the rapid assembly of complex molecules in a single step.
These reactions are instrumental in the synthesis of analogues of successful drugs like Celecoxib and in the exploration of new chemical space for drug discovery.
Data Presentation: Synthetic Transformations of Pyrazole Aldehydes
The following table summarizes quantitative data for key reactions involving pyrazole aldehydes. While specific yields for this compound may vary, this data from closely related analogues provides a valuable reference for reaction optimization.
| Reaction Type | Aldehyde Substrate | Reagent(s) | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) |
| Knoevenagel Condensation | Pyrazole aldehydes | Malononitrile | Ammonium carbonate (20 mol%) | Water-Ethanol (1:1) | Reflux | 3-20 min | High |
| Claisen-Schmidt Condensation | Pyrazole carbaldehydes | Substituted acetophenones | Sodium hydroxide | Methanol | - | - | 56-79 |
| Reductive Amination | 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes | Various amines | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Reflux | 1-3 h | Good |
| Cyclization to Pyrazolines | Chalcone intermediates from pyrazole carbaldehydes | 4-Hydrazinylbenzenesulfonamide | Hydrochloric acid | Methanol | Reflux | - | 54-76 |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((1-methyl-1H-pyrazol-5-yl)methylene)malononitrile, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Malononitrile
-
Ammonium carbonate
-
Ethanol
-
Water
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a 50 mL round bottom flask, combine this compound (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).
-
Stir the mixture for 3-5 minutes to ensure homogeneity.
-
Add ammonium carbonate (20 mol%) to the reaction mixture.
-
Heat the mixture to reflux and stir for 3-20 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the precipitated product, wash with cold water, and dry under vacuum.
Caption: Knoevenagel condensation workflow.
Protocol 2: Reductive Amination
This protocol provides a general method for the synthesis of N-substituted (1-methyl-1H-pyrazol-5-yl)methanamines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Sodium triacetoxyborohydride
-
Dry 1,2-dichloroethane
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a solution of this compound (1 mmol) and the desired amine (1.2 mmol) in dry 1,2-dichloroethane (35 mL), add sodium triacetoxyborohydride (1.4 mmol).
-
Heat the resulting mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, add a saturated aqueous solution of NaHCO₃ (30 mL).
-
Extract the product with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.[1]
Caption: Reductive amination pathway.
Protocol 3: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines the synthesis of pyrazole-containing chalcones, which are important precursors for various heterocyclic compounds, including pyrazolines.[2]
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Sodium hydroxide
-
Methanol
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol) and the substituted acetophenone (1 mmol) in methanol in a round bottom flask.
-
Add a solution of sodium hydroxide in methanol to the mixture.
-
Stir the reaction mixture at room temperature. The reaction time will vary depending on the specific substrates used. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[2]
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Signaling Pathways and Logical Relationships
The synthetic utility of this compound stems from its ability to serve as a scaffold for the generation of diverse molecular entities that can interact with various biological targets. For instance, many of the synthesized derivatives, particularly those inspired by the structure of Celecoxib, are designed to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory pathway.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. The protocols and data presented here provide a foundation for researchers to utilize this building block in the design and synthesis of novel bioactive compounds for drug discovery and development. The straightforward reactivity of the aldehyde group, coupled with the inherent biological relevance of the pyrazole scaffold, ensures its continued importance in medicinal chemistry.
References
Application of 1-methyl-1H-pyrazole-5-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex molecular scaffolds with a wide range of biological activities. The pyrazole moiety is considered a "privileged scaffold" due to its ability to form crucial hydrogen bonds and other interactions with various biological targets, particularly the ATP-binding site of protein kinases.[1][2] Consequently, this aldehyde is a valuable starting material for the development of novel therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory applications, as well as compounds with antimicrobial and antiparasitic properties.[3][4][5]
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors and other biologically active molecules. It includes representative experimental protocols, quantitative data on the activity of derived compounds, and visual diagrams of relevant signaling pathways and experimental workflows.
Synthetic Applications and Methodologies
The aldehyde functional group of this compound is highly reactive and serves as a handle for a variety of synthetic transformations. Key reactions include condensation reactions, such as the Knoevenagel condensation, and multi-component reactions to form fused heterocyclic systems. These reactions are instrumental in constructing the core structures of many targeted therapeutic agents.
Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffold
A prominent application of this compound is in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, which is a core component of numerous kinase inhibitors.[6][7][8] This is typically achieved through a multi-step sequence involving an initial condensation reaction followed by cyclization.
Experimental Workflow: Synthesis of a Pyrazolo[1,5-a]pyrimidine Library
References
- 1. chim.it [chim.it]
- 2. Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Condensation Reactions with 1-methyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the condensation reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with active methylene compounds, a crucial step in the synthesis of novel heterocyclic compounds for drug discovery. The protocols cover two primary types of condensation reactions: the Claisen-Schmidt condensation for the synthesis of pyrazole-based chalcones and the Knoevenagel condensation for the formation of vinyl pyrazoles. These compounds are of significant interest due to their potential as kinase inhibitors and other therapeutic agents. This application note includes detailed experimental procedures, tables of representative quantitative data, and diagrams of the experimental workflow and a relevant biological signaling pathway.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The condensation of pyrazole carbaldehydes with compounds containing an active methylene group is a fundamental strategy for the synthesis of a diverse array of pyrazole-containing molecules.[2] Specifically, this compound serves as a versatile building block for creating complex heterocyclic structures. The resulting products, such as pyrazole-based chalcones and their derivatives, have shown promise as potent inhibitors of protein kinases, which are key targets in oncology and inflammatory diseases.[3][4][5] This document outlines detailed protocols for performing such condensation reactions, providing researchers with the necessary information to synthesize these valuable compounds.
Key Experimental Protocols
Two of the most effective and widely used condensation reactions for pyrazole carbaldehydes are the Claisen-Schmidt and Knoevenagel condensations.
Protocol 1: Claisen-Schmidt Condensation for Pyrazole-Based Chalcone Synthesis
This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone to yield a pyrazole-based chalcone. Chalcones are α,β-unsaturated ketones that serve as important intermediates in the synthesis of various heterocyclic compounds.[1][6]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4-chloroacetophenone)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (10-20%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol (10-15 mL per gram of aldehyde).
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous NaOH or KOH solution (2.0-3.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water with constant stirring.
-
A solid precipitate of the chalcone will form. Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
If necessary, the crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Knoevenagel Condensation for Vinyl Pyrazole Synthesis
This protocol details the condensation of this compound with an active methylene compound like malononitrile, catalyzed by a weak base. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration.[7][8]
Materials:
-
This compound
-
Malononitrile (or other active methylene compound like ethyl cyanoacetate)
-
Ethanol/Water (1:1) mixture
-
Ammonium Carbonate ((NH₄)₂CO₃) or Piperidine
-
Reflux apparatus
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and malononitrile (1.0 eq) in a 1:1 mixture of ethanol and water (10 mL per gram of aldehyde).
-
Add a catalytic amount of ammonium carbonate (20 mol%) or a few drops of piperidine to the mixture.[7]
-
Heat the reaction mixture to reflux with stirring for 1-3 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature. A solid product should precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product to obtain the crude vinyl pyrazole derivative.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Data Presentation
The following tables summarize representative quantitative data for analogous condensation reactions involving pyrazole carbaldehydes, providing an expected range for yields and reaction times.
Table 1: Representative Data for Claisen-Schmidt Condensation of Pyrazole Carbaldehydes
| Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Pyrazole-4-carbaldehydes | Substituted Acetophenones | NaOH | Methanol | 2-4 | 56-79 | [9] |
| Pyrazole carbaldehydes | Acetylferrocene | KOH | Ethanol | 24 | Good | [9] |
| Pyrazole carbaldehydes | Substituted Acetophenones | NaOH | PEG-400 | 2-3 | High | [3] |
Table 2: Representative Data for Knoevenagel Condensation of Pyrazole Aldehydes
| Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ | EtOH/H₂O (1:1) | 3-20 | 85-95 | [8] |
| (Hetero)aromatic aldehydes | Malononitrile | Piperidine | Aqueous | 20 | 85-93 | [10] |
| Pyrazole-3-carbaldehydes | Active Methylenes | Glycine | DMSO | - | Good |
Visualization of Workflow and Biological Pathway
To aid in the understanding of the experimental process and the biological relevance of the synthesized compounds, the following diagrams are provided.
Many pyrazole derivatives function as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival. The Transforming Growth Factor-Beta (TGF-β) signaling pathway, which plays a role in cancer progression, is one such target.[11]
References
- 1. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Multicomponent Reactions Involving 1-Methyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-methyl-1H-pyrazole-5-carbaldehyde in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds with potential applications in drug discovery and development. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, and its incorporation into complex molecules via MCRs offers an efficient and atom-economical approach to generating novel chemical entities.[1][2]
Introduction to Multicomponent Reactions with Pyrazole Scaffolds
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the structural features of all the starting materials, are powerful tools in modern organic and medicinal chemistry.[1] The use of pyrazole derivatives, particularly pyrazole carbaldehydes, in these reactions allows for the rapid construction of fused heterocyclic systems and other structurally diverse molecules. These products often exhibit a range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.
While the literature on multicomponent reactions involving the specific reactant this compound is limited, the principles of well-established MCRs such as the Ugi, Passerini, and Biginelli reactions can be applied. Furthermore, several MCRs leading to the formation of pyrazolo[1,5-a]pyrimidines using pyrazole-based aldehydes have been reported and serve as excellent examples of the synthetic potential.[3]
Key Multicomponent Reactions and Protocols
This section details the protocols for key multicomponent reactions where this compound can be utilized as a key building block.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that are analogues of purines and have garnered significant interest due to their diverse biological activities, including their role as protein kinase inhibitors in cancer treatment.[3][4] One of the most efficient methods for their synthesis is a three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound.[3]
Experimental Protocol: Three-Component Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol is adapted from established procedures for the synthesis of pyrazolo[1,5-a]pyrimidines and can be applied using this compound.
-
Reactants:
-
This compound
-
3-Amino-1H-pyrazole (or a substituted derivative)
-
Malononitrile (or other active methylene compounds like ethyl cyanoacetate)
-
-
Catalyst: Piperidine or another suitable base.
-
Solvent: Ethanol.
-
Procedure:
-
To a solution of this compound (1.0 mmol) and 3-amino-1H-pyrazole (1.0 mmol) in ethanol (10 mL), add malononitrile (1.0 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).
-
Quantitative Data Summary
| Product | Reactant A | Reactant B | Reactant C | Yield (%) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative | This compound | 3-Amino-1H-pyrazole | Malononitrile | 85-95 (expected) | Adapted from[3] |
Reaction Workflow
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives.[5] These products can serve as scaffolds for the synthesis of a wide variety of heterocyclic compounds and peptidomimetics.
Experimental Protocol: Ugi Reaction with this compound
This is a representative protocol for performing an Ugi reaction.
-
Reactants:
-
This compound
-
A primary amine (e.g., Aniline or Benzylamine)
-
A carboxylic acid (e.g., Acetic acid or Benzoic acid)
-
An isocyanide (e.g., Cyclohexyl isocyanide or tert-Butyl isocyanide)
-
-
Solvent: Methanol or Trifluoroethanol.
-
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol) and this compound (1.0 mmol) in methanol (10 mL).
-
Stir the mixture for 30 minutes at room temperature to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Quantitative Data Summary
| Product | Amine | Carboxylic Acid | Isocyanide | Yield (%) | Reference |
| Ugi Adduct | Aniline | Acetic Acid | Cyclohexyl Isocyanide | 60-80 (expected) | Adapted from[5] |
| Ugi Adduct | Benzylamine | Benzoic Acid | tert-Butyl Isocyanide | 55-75 (expected) | Adapted from[5] |
Ugi Reaction Mechanism
Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[6][7] This reaction is one of the first isocyanide-based MCRs discovered and remains a powerful tool for generating molecular diversity.[6]
Experimental Protocol: Passerini Reaction with this compound
This is a general protocol for the Passerini reaction.
-
Reactants:
-
This compound
-
A carboxylic acid (e.g., Acetic acid)
-
An isocyanide (e.g., Cyclohexyl isocyanide)
-
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of this compound (1.0 mmol) and acetic acid (1.0 mmol) in DCM (10 mL), add cyclohexyl isocyanide (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary
| Product | Carboxylic Acid | Isocyanide | Yield (%) | Reference |
| Passerini Adduct | Acetic Acid | Cyclohexyl Isocyanide | 70-90 (expected) | Adapted from[6][8] |
Passerini Reaction Pathway
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[9][10] These compounds are known for their wide range of pharmacological activities.
Experimental Protocol: Biginelli-type Reaction with this compound
This is a representative protocol for a Biginelli-type reaction.
-
Reactants:
-
This compound
-
Ethyl acetoacetate (or another β-dicarbonyl compound)
-
Urea (or Thiourea)
-
-
Catalyst: A Brønsted or Lewis acid (e.g., HCl, InBr₃).[11]
-
Solvent: Ethanol or solvent-free conditions.
-
Procedure:
-
A mixture of this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of HCl (3-4 drops) in ethanol (10 mL) is refluxed for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried to afford the crude product.
-
Recrystallization from ethanol can be performed for further purification.
-
Quantitative Data Summary
| Product | β-Dicarbonyl | Urea/Thiourea | Yield (%) | Reference |
| DHPM Derivative | Ethyl Acetoacetate | Urea | 75-90 (expected) | Adapted from[9][10] |
Applications in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry. The multicomponent synthesis of novel pyrazole-containing molecules is a highly attractive strategy for generating libraries of compounds for high-throughput screening. The resulting products from the reactions described above, such as pyrazolo[1,5-a]pyrimidines, α-acylamino carboxamides, α-acyloxy carboxamides, and dihydropyrimidinones, have been reported to exhibit a wide range of biological activities. These include potential as:
-
Anticancer Agents: By targeting various protein kinases.[3]
-
Antimicrobial Agents: Showing activity against a range of bacteria and fungi.
-
Anti-inflammatory Agents: Through inhibition of inflammatory pathways.
The structural diversity that can be achieved by varying the inputs of these multicomponent reactions allows for the fine-tuning of physicochemical and pharmacological properties, which is a crucial aspect of the drug development process.
Conclusion
Multicomponent reactions provide a powerful and efficient platform for the synthesis of complex, drug-like molecules from simple starting materials. This compound is a valuable building block in this context, enabling the incorporation of the biologically important pyrazole moiety into a variety of heterocyclic scaffolds. The protocols and data presented in these application notes serve as a guide for researchers in the fields of organic synthesis and medicinal chemistry to explore the vast chemical space accessible through these reactions and to accelerate the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. | Semantic Scholar [semanticscholar.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of fused pyrazole heterocycles using 1-methyl-1H-pyrazole-5-carbaldehyde
Application Notes & Protocols: Synthesis of Fused Pyrazole Heterocycles
Authored for: Researchers, Scientists, and Drug Development Professionals Subject: Synthesis of Biologically Relevant Fused Pyrazole Heterocycles using 1-methyl-1H-pyrazole-5-carbaldehyde as a Versatile Precursor.
Introduction
Fused pyrazole heterocycles are privileged scaffolds in medicinal chemistry and drug discovery. These bicyclic systems, which combine a pyrazole ring with another heterocyclic moiety, are found in numerous marketed drugs and clinical candidates. Their structural similarity to purine bases allows them to act as effective enzyme inhibitors, particularly for protein kinases.[1][2] Compounds featuring the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine cores have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, utilizing the readily available building block, this compound.
Application Note 1: Synthesis of Pyrazolo[3,4-b]pyridines via Multicomponent Reaction
The synthesis of the pyrazolo[3,4-b]pyridine core can be efficiently achieved through a one-pot, three-component reaction. This approach, analogous to the Hantzsch pyridine synthesis, combines an aldehyde, an active methylene compound, and an enolizable ketone or an enamine source.[5] The reaction typically proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the final fused heterocycle.
General Reaction Scheme
Detailed Experimental Protocol
Objective: To synthesize 6-amino-1-methyl-4-phenyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carbonitrile derivatives.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 eq)
-
Malononitrile (1.0 mmol, 1.0 eq)
-
Ammonium Acetate (2.0 mmol, 2.0 eq)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Add ethanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 50 mL of ice-cold water with stirring. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash it with cold water (2 x 10 mL).
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from ethanol to obtain the purified pyrazolo[3,4-b]pyridine derivative.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Data Summary: Examples of Pyrazolo[3,4-b]pyridine Synthesis
The following table summarizes yields for analogous multicomponent syntheses of pyrazolo[3,4-b]pyridines reported in the literature.
| Entry | Aldehyde (R') | Active Methylene Compound | Catalyst / Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | Triethylamine / Ethanol | 5 | 92 | [6] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Triethylamine / Ethanol | 6 | 95 | [6] |
| 3 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Piperidine / Ethanol | 4 | 88 | [7] |
| 4 | 3-Nitrobenzaldehyde | Malononitrile | Acetic Acid / Reflux | 8 | 85 | [5] |
Application Note 2: Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1][8] A plausible pathway starting from this compound involves a two-step sequence: an initial Knoevenagel condensation followed by a cyclization reaction with a suitable binucleophile like guanidine.
General Reaction Scheme
Detailed Experimental Protocol
Objective: To synthesize 7-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine derivatives.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
5-Amino-3-phenyl-1H-pyrazole (1.0 mmol, 1.0 eq)
-
Ethanol (15 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and 5-amino-3-phenyl-1H-pyrazole (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 8-12 hours, with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Wash the collected solid with cold diethyl ether to remove impurities.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure pyrazolo[1,5-a]pyrimidine.[4]
-
Confirm the structure of the product by spectroscopic analysis.
Data Summary: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis
The table below presents data from similar cyclocondensation reactions to form the pyrazolo[1,5-a]pyrimidine core.
| Entry | Pyrazole Component | Dicarbonyl/Enaminone Component | Conditions | Time (h) | Yield (%) | Reference |
| 1 | 5-Amino-3-phenylpyrazole | 2-Acetylcyclopentanone | Acetic Acid, Reflux | 6 | 75 | [1] |
| 2 | 5-Amino-1H-pyrazole | Benzylidene Malononitrile | Pyridine, Reflux | 12 | 80 | [8] |
| 3 | 5-Aminopyrazole | Enaminone | Acetic Acid, Reflux | 10 | 78 | [8] |
| 4 | 5-Aminopyrazole | Diethyl Malonate | Sodium Ethoxide, Reflux | 24 | 89 | [9] |
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of fused pyrazole heterocycles.
Plausible Reaction Mechanism for Pyrazolo[3,4-b]pyridine
This diagram outlines the key steps in the multicomponent synthesis of pyrazolo[3,4-b]pyridines.
Application in Drug Development: PI3K Signaling Pathway
Pyrazolo[1,5-a]pyrimidines have emerged as a potent class of inhibitors for phosphoinositide 3-kinases (PI3Ks), particularly the delta (δ) isoform.[9][10] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival.[1] Its overactivation is a hallmark of many cancers and inflammatory diseases.[11] Selective PI3Kδ inhibitors are of high interest for treating hematological malignancies and autoimmune disorders.[10]
The diagram below illustrates this signaling pathway and the point of intervention for pyrazolo[1,5-a]pyrimidine inhibitors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Developing Novel Enzyme Inhibitors from 1-Methyl-1H-pyrazole-5-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel enzyme inhibitors derived from the versatile starting material, 1-methyl-1H-pyrazole-5-carbaldehyde. The information presented herein is intended to guide researchers in the synthesis, characterization, and evaluation of pyrazole-based compounds as potential therapeutic agents. The protocols are based on established methodologies for similar pyrazole derivatives and are adaptable for specific research needs.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique chemical properties allow for diverse functionalization, making it an attractive starting point for the design of targeted enzyme inhibitors. This compound is a readily available precursor that can be elaborated into a wide array of derivatives with potential inhibitory activity against various enzyme classes, including kinases, carbonic anhydrases, and metabolic enzymes. This document outlines key synthetic strategies and bioassay protocols to facilitate the discovery and development of novel enzyme inhibitors from this promising starting material.
Data Presentation: Inhibitory Activities of Pyrazole Derivatives
The following table summarizes the inhibitory activities of various pyrazole derivatives against different enzyme targets. While not all of these compounds are directly synthesized from this compound, they represent the potential inhibitory profiles that can be achieved with this structural class.
| Compound Class | Target Enzyme | IC50 / Ki | Reference Compound | Reference IC50 / Ki |
| Pyrazole-based benzenesulfonamides | Carbonic Anhydrase II (hCAII) | 0.24 µM (IC50) | Acetazolamide | Not Specified |
| Pyrazole-based benzenesulfonamides | Carbonic Anhydrase IX (hCAIX) | 0.15 µM (IC50) | Acetazolamide | Not Specified |
| Pyrazole-based benzenesulfonamides | Carbonic Anhydrase XII (hCAXII) | 0.12 µM (IC50) | Acetazolamide | Not Specified |
| Pyrazole-phthalazine hybrids | α-glucosidase | 13.66 ± 0.009 µM (IC50) | Acarbose | 720.18 ± 0.008 µM (IC50)[1] |
| Pyrrolyl Pyrazoline Carbaldehydes | M. tuberculosis H37Rv | 3.125 µg/mL (MIC) | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the synthesis of pyrazole-based inhibitors and the subsequent evaluation of their enzymatic activity are provided below.
Protocol 1: Synthesis of Pyrazole-based Chalcones and Pyrazolines (General Procedure)
This protocol describes a common synthetic route to pyrazoline derivatives, which often exhibit enzyme inhibitory activity. The initial step involves the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation, followed by cyclization to form the pyrazoline ring.
Step 1: Synthesis of Chalcone Intermediate
-
To a stirred solution of an appropriate acetophenone (10 mmol) in ethanol (20 mL), add this compound (10 mmol).
-
Slowly add an aqueous solution of sodium hydroxide (40%, 10 mL) to the mixture.
-
Stir the reaction mixture at room temperature for 24-30 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with dilute hydrochloric acid to precipitate the chalcone product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Synthesis of Pyrazoline Derivative
-
Dissolve the synthesized chalcone (5 mmol) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate (10 mmol) or a substituted hydrazine to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Purify the crude pyrazoline derivative by recrystallization or column chromatography.
Protocol 2: Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of synthesized compounds against carbonic anhydrase (CA) isoforms.[2]
Materials:
-
Purified human carbonic anhydrase (hCA II, IX, or XII)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the inhibitor solution at various concentrations, and 20 µL of the hCA enzyme solution.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of p-NPA solution.
-
Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a microplate reader.
-
The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: α-Glucosidase Inhibition Assay
This protocol describes a spectrophotometric method to assess the inhibitory potential of compounds against α-glucosidase.[1]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Phosphate buffer (100 mM, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Synthesized inhibitor compounds dissolved in DMSO
-
Acarbose as a positive control
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add 20 µL of the inhibitor solution (or acarbose/buffer for control) and 20 µL of the α-glucosidase enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for another 30 minutes.
-
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 values as described in Protocol 2.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the development of enzyme inhibitors.
Caption: A typical workflow for drug discovery and development.
Caption: The mechanism of competitive enzyme inhibition.
Caption: Workflow for pyrazoline synthesis and bioassay.
These diagrams and protocols provide a foundational framework for researchers to embark on the development of novel enzyme inhibitors from this compound. The versatility of this starting material, coupled with the robust and well-established assay methodologies, offers a promising avenue for the discovery of new therapeutic agents.
References
The Strategic Use of 1-methyl-1H-pyrazole-5-carbaldehyde in the Synthesis of Advanced Fluorescent Probes
For Immediate Release
[City, State] – December 28, 2025 – The versatile heterocyclic building block, 1-methyl-1H-pyrazole-5-carbaldehyde, is gaining prominence in the development of sophisticated fluorescent probes for a range of applications in biomedical research and drug discovery. Its unique structural and electronic properties make it an ideal scaffold for creating sensitive and selective sensors for detecting metal ions and for cellular imaging. This application note provides a comprehensive overview of the synthesis, photophysical properties, and experimental protocols for fluorescent probes derived from this pyrazole derivative.
Introduction to Pyrazole-Based Fluorescent Probes
Fluorescent probes are indispensable tools in modern chemical biology and materials science, enabling the visualization and quantification of specific analytes in complex environments. Pyrazole derivatives have emerged as a privileged class of fluorophores due to their high synthetic versatility, excellent photophysical properties, and robust chemical stability. The introduction of a carbaldehyde group at the 5-position of the 1-methyl-1H-pyrazole ring provides a reactive handle for the straightforward synthesis of a diverse array of fluorescent sensors through well-established condensation reactions.
The general strategy for developing fluorescent probes from this compound involves its reaction with a compound containing an active methylene group (Knoevenagel condensation) or a primary amine (Schiff base formation). This modular approach allows for the fine-tuning of the probe's photophysical and analyte-binding properties by judiciously selecting the reaction partner.
Key Synthetic Routes
Two primary synthetic pathways are employed for the derivatization of this compound into fluorescent probes:
-
Knoevenagel Condensation: This reaction involves the condensation of the pyrazole carbaldehyde with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a base like piperidine or boric acid. The resulting vinyl-substituted pyrazole often exhibits intramolecular charge transfer (ICT) characteristics, leading to environmentally sensitive fluorescence.[1][2]
-
Schiff Base Formation: The reaction of this compound with various primary amines, such as anilines or hydrazines, yields Schiff base derivatives.[3] These compounds can act as "off-on" or ratiometric fluorescent sensors, where the binding of an analyte to the Schiff base moiety modulates the fluorescence output through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).[4]
Applications in Fluorescent Sensing and Bioimaging
Fluorescent probes derived from pyrazole carbaldehydes have shown significant promise in several key areas:
-
Metal Ion Detection: The pyrazole nitrogen atoms and the imine nitrogen of Schiff base derivatives can form stable coordination complexes with various metal ions. This interaction can lead to a significant change in the fluorescence properties of the probe, enabling the selective detection of ions such as Cu²⁺, Fe³⁺, and Zn²⁺.[1][5]
-
Cellular Imaging: The good cell permeability and low cytotoxicity of many pyrazole-based probes make them suitable for live-cell imaging applications.[1] They can be used to visualize the intracellular distribution of specific analytes or to monitor dynamic cellular processes.
Data Presentation: Photophysical Properties of Pyrazole-Based Probes
The following table summarizes the key photophysical properties of representative fluorescent probes synthesized from pyrazole derivatives, illustrating the range of achievable optical characteristics.
| Probe/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Target Analyte | Reference |
| Pyrazoline-BODIPY Hybrid | 499 | 511 | 0.30 | General Cell Staining | [1] |
| Pyrazoline-Indolinium Hybrid | 558 | 640 | 0.13 | Sulfite | [1] |
| Nitro-Pyrazolo-Pyrazine | ~465 | ~541 | Very Weak | Hypoxia (via Nitroreductase) | [1] |
| Tetrahydro-chromeno[2,3-c]pyrazole | Not Reported | Not Reported | Fluorescence Enhancement | Cu²⁺ | [1] |
| Hydrazo-Azo Pyrazole | 323, 431 | 544 | 0.42 | - | [1] |
| Pyrazole-Pyrazoline for Fe(III) | Not Reported | Fluorescence Quenching | Not Reported | Fe³⁺ | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Knoevenagel Condensation Product
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound.
Materials:
-
This compound (1 mmol)
-
Active methylene compound (e.g., malononitrile) (1 mmol)
-
Boric acid (10 mol%)
-
Aqueous ethanol (5 mL)
-
Magnetic stirrer
-
Round-bottom flask
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Dissolve this compound (1 mmol) and the active methylene compound (1 mmol) in aqueous ethanol (5 mL) in a round-bottom flask at room temperature.[2]
-
Add boric acid (10 mol%) to the solution.[2]
-
Stir the reaction mixture on a magnetic stirrer at room temperature.[2]
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, cool the mixture in an ice bath to induce precipitation of the product.[2]
-
Filter the solid product, wash it with cold ethanol, and dry it under vacuum.[2]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Synthesis of a Schiff Base Fluorescent Probe
This protocol outlines a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound (0.01 mol)
-
Primary amine (e.g., a substituted aniline) (0.01 mol)
-
Absolute ethanol (20 mL)
-
Magnetic stirrer
-
Round-bottom flask with reflux condenser
Procedure:
-
Prepare a solution of the primary amine (0.01 mol) in absolute ethanol (10 mL).[3]
-
In a separate flask, dissolve this compound (0.01 mol) in absolute ethanol (10 mL).[3]
-
Slowly add the amine solution to the aldehyde solution with stirring.[3]
-
Stir the reaction mixture at room temperature for 2 hours or heat to reflux for 5-10 hours, depending on the reactivity of the amine.[3]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the Schiff base product to precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol).[3]
-
Confirm the structure of the synthesized probe by spectroscopic analysis.
Protocol 3: General Procedure for Fluorescence Titration
This protocol describes a general method for evaluating the sensing capabilities of a synthesized fluorescent probe towards a target analyte.
Materials:
-
Stock solution of the fluorescent probe in a suitable solvent (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solution of the target analyte (e.g., a metal salt in water or buffer).
-
Spectrofluorometer.
-
Cuvettes.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the fluorescent probe and varying concentrations of the target analyte in a suitable buffer or solvent system.
-
Incubate the solutions for a specific period to ensure the reaction or binding equilibrium is reached.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the probe's absorption maximum.
-
Plot the change in fluorescence intensity or the ratio of intensities at two different wavelengths as a function of the analyte concentration to determine the sensitivity and detection limit of the probe.
Visualizing the Workflow and Signaling Pathways
To better illustrate the processes described, the following diagrams, generated using the DOT language, depict the synthetic workflow and a conceptual signaling pathway for a pyrazole-based fluorescent probe.
Caption: Synthetic routes to fluorescent probes from this compound.
Caption: Conceptual signaling pathway for a pyrazole-based "turn-on" fluorescent sensor.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of advanced fluorescent probes. The straightforward and modular synthetic routes, coupled with the favorable photophysical properties of the resulting pyrazole derivatives, make this an attractive platform for the development of novel sensors for a wide range of applications in chemical biology, diagnostics, and drug development. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this promising class of fluorescent probes.
References
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 5. A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most frequently employed method is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring like 1-methylpyrazole. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile in this formylation.
Q2: What are the main challenges and side reactions in the Vilsmeier-Haack formylation of 1-methylpyrazole?
A2: Key challenges include achieving high regioselectivity for the 5-position, preventing the formation of byproducts, and ensuring the reaction goes to completion. Potential side reactions may include di-formylation or formylation at other positions on the pyrazole ring, although the 5-position is generally favored. Reaction overheating can lead to the formation of dark, tarry residues.[1]
Q3: Are there viable alternative synthetic routes to the Vilsmeier-Haack reaction?
A3: Yes, an alternative approach is the lithiation of 1-methylpyrazole followed by formylation. Under thermodynamically controlled conditions (e.g., using n-butyllithium in THF), 1-methylpyrazole is selectively lithiated at the 5-position.[2][3] Quenching the resulting 5-lithio-1-methylpyrazole with a formylating agent, such as DMF, can yield the desired aldehyde.
Q4: How can I monitor the progress of the synthesis reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (1-methylpyrazole) and the appearance of the product spot.[1]
Q5: What are the critical safety precautions for the Vilsmeier-Haack reaction?
A5: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is imperative to perform the reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step with ice water should be done slowly and carefully to control the exothermic reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[1] | Ensure all glassware is flame-dried, and use anhydrous solvents. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1] |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 70-80 °C).[1] | |
| Product Decomposition During Work-up: The product may be sensitive to harsh work-up conditions. | Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice and neutralize carefully with a mild base like sodium bicarbonate.[1] | |
| Multiple Products Observed on TLC | Side Reactions: Possible side reactions include di-formylation or formylation at other positions. | Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess may lead to side products. Ensure the reaction temperature is not too high and the reaction time is not excessively long.[1] |
| Formation of a Dark, Tarry Residue | Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[1] | Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature.[1] |
| Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | Use purified, high-purity starting materials and anhydrous solvents. | |
| Difficulty in Isolating the Product | Product is Water-Soluble: The product may have some solubility in the aqueous layer during work-up. | After the initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), back-extract the aqueous layer multiple times to recover any dissolved product. |
| Emulsion Formation During Extraction: This can make phase separation difficult. | To break up emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent. |
Comparative Data on Synthetic Methods
| Method | Key Reagents | Typical Reaction Conditions | Reported Yields (for analogous pyrazoles) | Advantages | Disadvantages |
| Vilsmeier-Haack Formylation | 1-methylpyrazole, POCl₃, DMF | 0 °C to 100 °C, 2-6 hours | 60-85%[4][5] | Well-established, uses readily available reagents. | Reagents are hazardous and moisture-sensitive, can lead to side products.[1] |
| Lithiation and Formylation | 1-methylpyrazole, n-BuLi, DMF | -78 °C to room temperature | 70-95% (estimated based on similar reactions) | High regioselectivity for the 5-position, potentially higher yields.[2][3] | Requires strictly anhydrous conditions and inert atmosphere, organolithium reagents are pyrophoric. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-methylpyrazole
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 1-methylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation.
Protocol 2: Lithiation and Formylation of 1-methylpyrazole
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-methylpyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at this temperature for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours to ensure the formation of the thermodynamically favored 5-lithio-1-methylpyrazole.[2][3]
-
Formylation: Cool the reaction mixture back to -78 °C. Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
Visualizations
Caption: Workflow for the Vilsmeier-Haack Synthesis.
Caption: Workflow for Lithiation-Formylation Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
troubleshooting pyrazole synthesis side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can arise from several factors. The primary issues often involve the purity of starting materials, reaction conditions, and the potential for side reactions.[1]
Troubleshooting Steps for Low Yield:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[1] Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in determining the optimal reaction time.[1]
-
Consider Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls or incomplete cyclization.[1] At elevated temperatures, polymerization or degradation of starting materials can lead to the formation of tar-like substances.[2]
Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is governed by both the steric and electronic properties of the substituents on both reactants.[1]
Strategies to Enhance Regioselectivity:
-
Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol.[3]
-
Electronic and Steric Factors: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[4] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[4]
-
Alternative Synthetic Routes: If controlling regioselectivity in a Knorr-type condensation proves difficult, alternative methods like the reaction of N-arylhydrazones with nitroolefins can offer excellent regioselectivity.[5]
Q3: My reaction mixture has developed a significant discoloration. What is the cause and how can I prevent it?
A3: Discoloration, especially in the Knorr pyrazole synthesis, is often observed, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is frequently due to the formation of colored impurities originating from the hydrazine starting material.[1] The reaction mixture can become acidic, which may promote the formation of these colored byproducts.[1] To mitigate this, the addition of a mild base, such as sodium acetate, can be beneficial in neutralizing the acid and leading to a cleaner reaction.[1] If colored impurities are present in the final product, they can often be removed by treating the hot solution with activated charcoal before recrystallization.[6]
Q4: Instead of a crystalline product, my pyrazole is "oiling out" during recrystallization. What should I do?
A4: "Oiling out" happens when a compound precipitates from the solution at a temperature above its melting point.[6] Here are several techniques to address this issue:
-
Increase Solvent Volume: Add more of the "good" solvent (in which the compound is more soluble) to the hot solution. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[6]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling and prevent the rapid precipitation of the product as an oil.[6]
-
Change the Solvent System: Experiment with different solvents or mixed-solvent systems. A solvent with a lower boiling point may be advantageous.[6]
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce proper crystallization.[6]
Troubleshooting Guides
Issue 1: Incomplete Cyclization and Formation of Intermediates
When synthesizing pyrazoles from α,β-unsaturated carbonyl compounds, the reaction may stall at the pyrazoline intermediate, which then requires a subsequent oxidation step to yield the aromatic pyrazole.[7][8]
Troubleshooting Steps:
-
Confirm Intermediate Formation: Use analytical techniques like NMR or LC-MS to confirm the presence of the pyrazoline intermediate.
-
Introduce an Oxidizing Agent: If the pyrazoline does not oxidize in situ (e.g., with atmospheric oxygen), an oxidizing agent may be required. Bromine in situ or simply heating in DMSO under an oxygen atmosphere have been reported as effective methods.[9]
-
Use a Hydrazine with a Leaving Group: Employing a hydrazine with a good leaving group, such as tosylhydrazine, can lead directly to the aromatic pyrazole through elimination, avoiding the stable pyrazoline intermediate.[8][10]
Issue 2: Unwanted N-Alkylation Side Reactions
The NH group of the pyrazole ring is nucleophilic and can be easily alkylated in the presence of alkylating agents, which might be present as starting materials or formed during the reaction.[11][12]
Troubleshooting Steps:
-
Protect the NH Group: If N-alkylation is undesirable, consider using a protecting group on the hydrazine starting material that can be removed after the pyrazole ring formation.
-
Control Reaction Conditions: N-alkylation is often carried out under basic conditions.[13] Avoiding strong bases and high temperatures can minimize this side reaction if it is not the desired outcome.
-
Purification: N-alkylated byproducts can often be separated from the desired NH-pyrazole by column chromatography due to differences in polarity.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone | Solvent | Ratio of Regioisomers (Desired:Undesired) | Reference |
| 1 | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | EtOH | Low regioselectivity | [3] |
| 2 | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | TFE | 85:15 | [3] |
| 3 | 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | up to 99:1 | |
| 4 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | EtOH | ~1:1.3 | [3] |
Data illustrates the significant improvement in regioselectivity towards the 5-aryl/furyl pyrazole isomer when using fluorinated alcohols (TFE, HFIP) as solvents.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.
-
Dissolution of Dicarbonyl: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.1 equivalents) to the solution. If a hydrazine salt (e.g., hydrazine hydrochloride) is used, the addition of a mild base like sodium acetate (1.1 equivalents) may be beneficial.[1]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[1] The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Purification by Mixed-Solvent Recrystallization
This method is useful when a single solvent is not ideal for the recrystallization of a pyrazole compound.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole compound in the minimum amount of a hot "good" solvent (a solvent in which it is readily soluble, e.g., ethanol or methanol).[6]
-
Addition of Anti-Solvent: While the solution is still hot, add a "hot" anti-solvent (a solvent in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes turbid.[6]
-
Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of the cold anti-solvent to remove any remaining soluble impurities, and dry them.[6]
Visualizations
Caption: Knorr synthesis pathway showing regioisomer formation.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Synthesis from α,β-unsaturated carbonyls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. books.rsc.org [books.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for 1-methyl-1H-pyrazole-5-carbaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde and its derivatives. The primary focus is on the optimization of the Vilsmeier-Haack formylation reaction, a cornerstone method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent and effective method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-methylpyrazole, using a Vilsmeier reagent.[1][2]
Q2: What constitutes the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt, which functions as the electrophile in the formylation process. It is typically generated in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1] It is crucial to perform this preparation under anhydrous conditions as the reagent is highly sensitive to moisture.
Q3: What are the primary safety considerations for the Vilsmeier-Haack reaction?
The reagents involved in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. The work-up, which often involves quenching with ice, must be done slowly and cautiously to manage the exothermic nature of the reaction.
Q4: How can the progress of the formylation reaction be monitored?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the 1-methylpyrazole starting material and the appearance of a new spot corresponding to the aldehyde product indicate the progression of the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture contamination in reagents or glassware can lead to the decomposition of the Vilsmeier reagent. 2. Incomplete Reaction: The reaction time or temperature may be insufficient for the complete conversion of the starting material. 3. Product Decomposition During Work-up: The aldehyde product may be sensitive to the work-up conditions. | 1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly. 2. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C). 3. Maintain a low temperature during the quenching and neutralization steps of the work-up. |
| Multiple Products Observed on TLC | 1. Side Reactions: The formation of di-formylated products or formylation at other positions on the pyrazole ring can occur, especially with an excess of the Vilsmeier reagent. 2. Decomposition: The starting material or the product may be decomposing under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess can lead to the formation of byproducts. 2. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged unnecessarily. Purify the crude product using column chromatography or recrystallization. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The exothermic nature of the reaction can lead to polymerization and decomposition if not properly controlled. 2. Impurities: The presence of impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, particularly during the preparation of the Vilsmeier reagent and the addition of the 1-methylpyrazole. An ice bath is recommended to manage the reaction temperature. 2. Use purified, high-purity starting materials and anhydrous solvents. |
| Difficulty in Isolating the Product | 1. Product Solubility: The aldehyde product may have some solubility in the aqueous layer during the work-up. 2. Emulsion Formation: The formation of an emulsion during extraction can complicate phase separation. | 1. After the initial extraction, perform several additional extractions of the aqueous layer with the organic solvent to maximize product recovery. 2. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. |
Data Presentation: Optimization of Vilsmeier-Haack Reaction Conditions
The following table summarizes the effects of varying reaction conditions on the yield of a substituted pyrazole-4-carbaldehyde, providing a model for the optimization of this compound synthesis.
| Entry | Substrate (1.0 equiv.) | POCl₃ (equiv.) | DMF (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-methyl-3-propyl-5-chloro-1H-pyrazole | 2.0 | 5.0 | 70 | 2 | No Reaction |
| 2 | 1-methyl-3-propyl-5-chloro-1H-pyrazole | 2.0 | 2.0 | 120 | 2 | 32 |
| 3 | 1-methyl-3-propyl-5-chloro-1H-pyrazole | 2.0 | 5.0 | 120 | 2 | 55 |
Data adapted from a study on a similar substrate, demonstrating the significant impact of temperature and reagent stoichiometry on product yield.[3]
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of 1-Methylpyrazole
This protocol is a generalized procedure based on established methods for the formylation of pyrazoles.
Materials:
-
1-methylpyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0-5.0 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2-2.0 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 30 minutes to an hour to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add the 1-methylpyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, the reaction mixture can be stirred at room temperature or heated (e.g., to 60-80 °C) for 2-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM) three times. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
References
Technical Support Center: Purification of 1-methyl-1H-pyrazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-methyl-1H-pyrazole-5-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield After Purification | - Incomplete reaction or side reactions during synthesis.- Loss of product during extraction or washing steps.- Product remains dissolved in the mother liquor after recrystallization.- Inefficient elution during column chromatography. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Minimize the volume of solvent used for extractions and washes.- Ensure the recrystallization solution is sufficiently cooled, possibly in an ice bath, to maximize crystal precipitation.[1]- Optimize the solvent system for column chromatography based on TLC analysis to ensure the product elutes effectively. |
| Product is an Oil and Will Not Solidify | - Presence of residual solvent.- Impurities depressing the melting point. | - Dry the product under high vacuum to remove all volatile solvents. Gentle heating can be applied if the compound is thermally stable.[1]- Purify the oil using column chromatography to remove impurities.[1]- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. |
| Colored Impurities Present in the Final Product | - Formation of colored byproducts during synthesis.- Degradation of the product. | - Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir briefly, and filter through Celite. The charcoal can adsorb colored impurities. Be aware that this may also reduce the yield slightly.[1]- Recrystallization: This technique is often effective at leaving colored impurities behind in the mother liquor.[1]- Silica Gel Plug: Dissolve the compound in a minimal amount of a non-polar solvent and pass it through a short column (plug) of silica gel. Polar, colored impurities may be retained on the silica.[1] |
| Multiple Spots on TLC After Purification | - Incomplete separation of product from starting materials or byproducts.- Presence of regioisomers. | - Column Chromatography: This is the most effective method for separating compounds with similar polarities.[1] Experiment with different solvent systems, such as varying the ratio of ethyl acetate in hexane, to achieve better separation.[1][2][3]- Fractional Recrystallization: If the impurities have different solubilities, multiple recrystallization steps can be used to enrich the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most frequently used methods for purifying this compound and similar pyrazole derivatives are column chromatography on silica gel and recrystallization.[1] For liquid pyrazoles, distillation under reduced pressure can also be a viable option.[1]
Q2: What are suitable solvents for the recrystallization of this compound?
A2: While the optimal solvent should be determined experimentally, common choices for pyrazole derivatives include ethanol, methanol, or a mixed solvent system like ethanol/water.[1][4] The ideal solvent will dissolve the compound when hot but have low solubility for it when cold.
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: A common eluent system for pyrazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2][3] The ratio should be optimized by first running a TLC with different solvent ratios to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product.[1]
Q4: How can I remove acidic or basic impurities?
A4: An aqueous workup prior to other purification steps can be effective. Washing the crude product in an organic solvent with a dilute basic solution (e.g., saturated sodium bicarbonate) will remove acidic impurities, while a dilute acidic wash (e.g., 1M HCl) will remove basic impurities. Ensure to follow with a water wash to remove any residual acid or base.
Q5: How should I store purified this compound?
A5: this compound is a combustible liquid and should be stored in a cool, well-ventilated area away from sources of ignition. It is also classified as an irritant, so appropriate personal protective equipment should be worn when handling.[5][6]
Experimental Protocols
Protocol 1: Recrystallization
This method is suitable when the crude product is a solid and contains impurities with different solubility profiles.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
This is the preferred method for separating the product from impurities with similar polarities or for purifying oily products.
-
TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate. Spot the solution on a TLC plate and develop it using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that provides good separation and an Rf value of ~0.3-0.4 for the product.[1]
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Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack, ensuring a uniform bed free of air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system determined by TLC analysis. Collect fractions in test tubes.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 27258-33-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
how to avoid polymerization of pyrazole aldehydes during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of pyrazole aldehyde polymerization during chemical reactions. Our aim is to equip researchers with the knowledge to mitigate side reactions and improve the yield and purity of their desired products.
Frequently Asked Questions (FAQs)
Q1: My pyrazole aldehyde reaction is resulting in a thick, insoluble material and a low yield of the desired product. What is happening?
A1: You are likely observing polymerization of the pyrazole aldehyde. Aldehydes, including heterocyclic aldehydes like pyrazole aldehydes, can be prone to self-condensation or polymerization, especially under certain reaction conditions such as the presence of strong acids or bases, or at elevated temperatures. This process can lead to the formation of high-molecular-weight byproducts that are often insoluble and difficult to remove, resulting in significant yield loss.
Q2: What are the typical conditions that promote the polymerization of pyrazole aldehydes?
A2: Several factors can contribute to the polymerization of pyrazole aldehydes:
-
pH: Both acidic and basic conditions can catalyze aldol-type condensation reactions, which are a common pathway for aldehyde polymerization.
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Temperature: Higher reaction temperatures can accelerate the rate of polymerization.
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Concentration: High concentrations of the pyrazole aldehyde can increase the likelihood of intermolecular reactions leading to polymers.
-
Presence of Initiators: Certain impurities or reagents can act as initiators for polymerization.
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Prolonged Reaction Times: Allowing the reaction to proceed for an extended period, especially under harsh conditions, can increase the formation of polymeric byproducts.
Q3: How can I prevent or minimize the polymerization of my pyrazole aldehyde during a reaction?
A3: Preventing polymerization involves careful control of reaction conditions and, in some cases, the use of protective strategies. Here are some effective approaches:
-
Optimize Reaction Conditions:
-
Temperature Control: Maintain the lowest effective temperature for your desired transformation.
-
pH Neutrality: Whenever possible, run the reaction under neutral or near-neutral pH conditions. If an acid or base is required, use the mildest possible reagent and the lowest effective concentration.
-
Controlled Addition: Add the pyrazole aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Use of Protecting Groups: Temporarily protecting the aldehyde functionality as an acetal is a highly effective strategy. The acetal is stable under many reaction conditions and can be deprotected later to regenerate the aldehyde.[1]
-
Addition of Stabilizers/Inhibitors: While specific data for pyrazole aldehydes is limited, general aldehyde stabilizers may be effective. These include antioxidants like Butylated Hydroxytoluene (BHT) or radical scavengers. Their compatibility with your specific reaction must be verified.
-
Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
Troubleshooting Guide: Polymerization in Pyrazole Aldehyde Reactions
This guide provides a step-by-step approach to troubleshoot and mitigate polymerization issues in your reactions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Observation of a precipitate or viscous oil during the reaction. | Polymerization of the pyrazole aldehyde. | 1. Immediate Action: If possible, cool the reaction mixture to slow down the polymerization. 2. Analysis: Try to isolate and characterize the insoluble material to confirm it is a polymer. 3. Reaction Re-design: Refer to the preventative measures in the FAQs, such as lowering the temperature, adjusting the pH, or using a protecting group strategy for the aldehyde. |
| Low yield of the desired product with a significant amount of baseline material on TLC. | Formation of soluble oligomers or polymers. | 1. Purification: Attempt to separate the product from the polymeric material using column chromatography with a suitable solvent system. Polymeric materials often have different solubility and polarity. 2. Reaction Optimization: Systematically vary the reaction parameters (temperature, concentration, catalyst) to find conditions that minimize byproduct formation. 3. Inhibitor Screening: If compatible with your reaction, consider adding a small amount of an antioxidant like BHT to the reaction mixture. |
| Difficulty in purifying the product from a sticky residue. | Co-elution of the product with oligomeric byproducts. | 1. Alternative Purification: Explore other purification techniques such as recrystallization or distillation (if the product is volatile and stable). 2. Protecting Group Strategy: This is often the most robust solution. Protect the pyrazole aldehyde as an acetal, perform the desired reaction, and then deprotect.[1] |
Experimental Protocols: Acetal Protection of Pyrazole Aldehyde
This section provides a general methodology for the protection of a pyrazole aldehyde as a diethyl acetal.
Objective: To protect the aldehyde functional group to prevent polymerization during subsequent reactions.
Materials:
-
Pyrazole aldehyde
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
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Inert solvent (e.g., dichloromethane, DCM)
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the pyrazole aldehyde in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethyl orthoformate (typically 1.5-2.0 equivalents).
-
Add a catalytic amount of an acid catalyst (e.g., a small crystal of PTSA).
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Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting aldehyde is consumed. The reaction may be gently heated if it is slow at room temperature.
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Once the reaction is complete, quench the catalyst by adding a saturated solution of sodium bicarbonate.
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Remove the ethanol under reduced pressure.
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Extract the residue with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal-protected pyrazole aldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Deprotection: The acetal can be readily cleaved to regenerate the aldehyde by treatment with a mild aqueous acid (e.g., dilute HCl or acetic acid) in a suitable solvent like acetone or THF.
Visualizing the Problem and Solution
To better understand the concepts discussed, the following diagrams illustrate the polymerization issue and the protective strategy.
Caption: Unwanted polymerization of pyrazole aldehydes under harsh reaction conditions.
Caption: A workflow demonstrating the use of acetal protection to prevent side reactions.
By implementing these strategies, researchers can significantly improve the outcome of reactions involving pyrazole aldehydes, leading to higher yields and purer products.
References
Technical Support Center: Synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the widely used Vilsmeier-Haack formylation of 1-methylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
The most prevalent and scalable method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-methylpyrazole, using a Vilsmeier reagent.
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1] It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][2] The preparation is exothermic and requires careful temperature control and anhydrous conditions to prevent decomposition of the reagent.[1]
Q3: What are the primary safety concerns when performing a Vilsmeier-Haack reaction at scale?
The reagents involved in the Vilsmeier-Haack reaction pose significant safety risks. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. The reaction should always be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. The quenching step, often involving the addition of the reaction mixture to ice, is highly exothermic and must be performed slowly and with vigorous stirring to control the release of heat and prevent splashing.
Q4: How can the progress of the formylation reaction be monitored?
Reaction progress can be effectively monitored using thin-layer chromatography (TLC). A small aliquot of the reaction mixture is carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an appropriate organic solvent, and then spotted on a TLC plate. The disappearance of the 1-methylpyrazole starting material and the appearance of the this compound product spot will indicate the reaction's progression.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or negligible yield is a common issue during the scale-up of the Vilsmeier-Haack reaction. Several factors can contribute to this problem.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Use fresh, high-purity POCl₃ and DMF. Prepare the reagent at low temperatures (0-5 °C) and use it promptly.[1] |
| Insufficient Reagent Stoichiometry | On a larger scale, mixing inefficiencies can be a factor. A slight excess of the Vilsmeier reagent (1.2-1.5 equivalents) may be necessary to drive the reaction to completion. |
| Suboptimal Reaction Temperature | If the reaction is sluggish at low temperatures, a gradual increase in temperature (e.g., to 60-80 °C) may be required.[1] However, be aware that higher temperatures can also lead to increased byproduct formation. |
| Incomplete Reaction | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[1] |
Issue 2: Formation of Significant Impurities and Byproducts
The appearance of multiple spots on a TLC plate or a low purity of the isolated product indicates the formation of side products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reaction Overheating | The Vilsmeier-Haack reaction is exothermic. Poor temperature control, especially during the initial mixing of reagents and the formylation step, can lead to polymerization and the formation of tarry residues.[1] Implement efficient cooling and a controlled rate of addition for the reagents. |
| Presence of Impurities in Starting Materials | Impurities in the 1-methylpyrazole or the Vilsmeier reagents can lead to side reactions.[1] Use high-purity starting materials. |
| Di-formylation or Isomer Formation | Although formylation at the C5 position is generally preferred, side reactions such as di-formylation can occur, particularly with an excess of the Vilsmeier reagent or at elevated temperatures. Optimize the stoichiometry of the Vilsmeier reagent and maintain strict temperature control. |
| Decomposition during Workup | The product may be sensitive to the workup conditions. Ensure the quenching and extraction steps are performed promptly and at appropriate temperatures. |
Data Presentation: Impact of Scale-Up Parameters on Reaction Outcome
The following tables provide illustrative data on how key parameters can affect the yield and purity of this compound during scale-up. This data is synthesized based on common challenges and optimization strategies for the Vilsmeier-Haack reaction.
Table 1: Effect of Vilsmeier Reagent Stoichiometry on a 1 kg Scale
| Equivalents of Vilsmeier Reagent | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1.1 | 8 | 75 | 96 |
| 1.3 | 6 | 88 | 94 |
| 1.5 | 5 | 92 | 91 |
| 2.0 | 5 | 93 | 85 (Increased di-formylated byproduct) |
Table 2: Influence of Reaction Temperature on a 1 kg Scale
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 20-25 | 12 | 80 | 97 |
| 40-45 | 6 | 89 | 95 |
| 60-65 | 4 | 91 | 90 (Increased colored impurities) |
| 80-85 | 3 | 85 (Some product degradation) | 82 |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 1-Methylpyrazole (Pilot Scale)
1. Preparation of the Vilsmeier Reagent:
-
In a suitable reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the DMF to 0-5 °C with an external cooling bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes.
2. Formylation Reaction:
-
Dissolve 1-methylpyrazole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or excess DMF).
-
Add the 1-methylpyrazole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature between 0-10 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[1]
3. Work-up and Isolation:
-
Prepare a separate vessel with a vigorously stirred mixture of crushed ice and water.
-
Carefully and slowly pour the reaction mixture onto the ice-water mixture to quench the reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
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The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to our technical support center dedicated to addressing the challenges of regioisomer formation in substituted pyrazole synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high regioselectivity in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the arrangement of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[1] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][2]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][2]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,5,5,5-hexafluoroisopropanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[2][3]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[2]
Troubleshooting Guide
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
Problem: The reaction conditions are not selective enough to favor the formation of one regioisomer over the other.
Solutions:
-
Solvent Modification: Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,5,5,5-hexafluoroisopropanol (HFIP). These solvents can significantly improve regioselectivity.[2][3]
-
pH Adjustment: If using a substituted hydrazine, altering the pH of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms, thereby influencing which one preferentially attacks the dicarbonyl compound.[1][2]
-
Temperature Control: Investigate the effect of temperature on the reaction. Running the reaction at a lower or higher temperature may favor the formation of one isomer.[2]
-
Catalyst Introduction: The use of a catalyst can sometimes direct the reaction towards a specific regioisomer.
Issue 2: The major product of my reaction is the undesired regioisomer.
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]
Solutions:
-
Re-evaluate Starting Materials: If possible, consider modifying the substituents on your 1,3-dicarbonyl or hydrazine to alter the steric and electronic factors that govern the regioselectivity.
-
Alternative Synthetic Routes: Explore different synthetic strategies that are known to be highly regioselective. Examples include the reaction of N-arylhydrazones with nitroolefins or the use of N-alkylated tosylhydrazones and terminal alkynes.[4][5]
-
Protecting Groups: In some cases, the use of protecting groups can block one of the reactive sites, forcing the reaction to proceed with the desired regiochemistry.
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.
Solutions:
-
Chromatography:
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]
-
Flash Chromatography: Once a suitable solvent system is identified, preparative flash column chromatography is the most common method for separating regioisomers on a laboratory scale.
-
-
Crystallization: If the regioisomers have different solubility profiles, fractional crystallization may be a viable separation technique. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize out preferentially.
-
Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can offer better resolution and faster separation times compared to traditional liquid chromatography.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Phenyl-3-aryl-5-(trifluoromethyl)pyrazoles
| Entry | R¹ in 1,3-Dicarbonyl | Solvent | Isomer Ratio (A:B) | Reference |
| 1 | Phenyl | Ethanol (EtOH) | 50:50 | [3] |
| 2 | Phenyl | 2,2,2-Trifluoroethanol (TFE) | 95:5 | [3] |
| 3 | Phenyl | 1,1,1,3,3,5,5,5-Hexafluoroisopropanol (HFIP) | >99:1 | [3] |
| 4 | 4-Methoxyphenyl | Ethanol (EtOH) | 55:45 | [3] |
| 5 | 4-Methoxyphenyl | 2,2,2-Trifluoroethanol (TFE) | 96:4 | [3] |
| 6 | 4-Methoxyphenyl | 1,1,1,3,3,5,5,5-Hexafluoroisopropanol (HFIP) | >99:1 | [3] |
Regioisomer A has the N-phenyl group adjacent to the trifluoromethyl group. Regioisomer B has the N-phenyl group adjacent to the R¹ group.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol is adapted from the work of Cantillo et al. and is effective for improving regioselectivity in the condensation of 1,3-dicarbonyls with hydrazines.[3]
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in the chosen fluorinated solvent (TFE or HFIP, 0.2 M), add the substituted hydrazine (1.1 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to isolate the desired regioisomer.
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins
This method, developed by Deng and Mani, offers high regioselectivity.[4]
-
Reaction Setup: In a sealed tube, combine the N-arylhydrazone (1.0 equiv), the nitroolefin (1.2 equiv), and ethylene glycol (0.2 M).
-
Reaction Conditions: Heat the reaction mixture at 120 °C for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.[1] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Optimizing Reactions with 1-Methyl-1H-pyrazole-5-carbaldehyde
Welcome to the technical support center for optimizing reactions involving 1-methyl-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block used in a variety of organic reactions. The most common transformations include:
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Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are widely used to form carbon-carbon and carbon-nitrogen bonds.[1][2]
-
Multicomponent Reactions: This aldehyde is often employed in one-pot syntheses to create complex heterocyclic structures like pyranopyrazoles.[3]
-
Condensation Reactions: It readily undergoes condensation with active methylene compounds in reactions like the Knoevenagel condensation.[3]
-
Hydrogenation: The aldehyde group can be reduced to an alcohol or a methyl group using various hydrogenation catalysts.[4]
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
-
Hydroformylation: While less common for this specific aldehyde, pyrazole ligands are used in rhodium-catalyzed hydroformylation of olefins to produce aldehydes.[5][6]
Q2: How do I choose the right catalyst for my reaction?
A2: Catalyst selection is critical and depends on the specific transformation you are trying to achieve. Here is a general guide:
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Palladium Catalysts: These are the catalysts of choice for cross-coupling reactions. The choice of ligand (e.g., phosphine-based ligands like AdBrettPhos) is crucial for reaction efficiency.[1]
-
Rhodium Catalysts: Primarily used for hydroformylation reactions.[5][6][7] Rhodium complexes with pyrazole-containing ligands have been explored for this purpose.[5]
-
Organocatalysts: For reactions like multicomponent syntheses of pyranopyrazoles, simple organic bases like piperidine or imidazole can be effective.[3][8] Taurine has also been used as a catalyst in aqueous media.[3]
-
Acid/Base Catalysts: Simple acid or base catalysis is often sufficient for condensation reactions. For instance, p-toluenesulfonic acid can be used to catalyze the formation of imidazolylpyrazole derivatives.[3]
-
Heterogeneous Catalysts: For hydrogenations, catalysts like platinum or palladium on carbon are common choices.[4] Montmorillonite K10, a type of clay, has been used as a heterogeneous catalyst for the synthesis of pyrano[2,3-c]pyrazoles.[3]
Q3: I am observing the formation of side products. What are the common impurities and how can I minimize them?
A3: Side product formation is a common challenge. The nature of the side products depends on the reaction being performed.
-
In cross-coupling reactions: Homocoupling of the starting materials can be a significant side reaction. Optimizing the catalyst, ligand, and reaction conditions can help minimize this.
-
In multicomponent reactions: The formation of various intermediates that do not proceed to the final product can occur. Careful control of stoichiometry and reaction temperature is important.
-
Oxidation of the aldehyde: If the reaction is not performed under an inert atmosphere, the aldehyde can be oxidized to the corresponding carboxylic acid.
-
Formation of regioisomers: In reactions where new stereocenters are formed, diastereomers may be produced. Chiral catalysts or auxiliaries may be needed for stereoselective synthesis. In pyrazole synthesis in general, the formation of regioisomers is a prevalent issue when using unsymmetrical starting materials.[9]
To minimize side products, it is crucial to use pure starting materials and solvents, maintain an inert atmosphere for sensitive reactions, and optimize reaction parameters such as temperature, time, and catalyst loading.[9][10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a frequent problem. The following guide provides a systematic approach to troubleshooting this issue.
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a large amount of unreacted starting material.
-
TLC shows multiple spots, indicating the formation of several products.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | - Use a fresh batch of catalyst or a different catalyst. - For palladium catalysts, ensure that an appropriate ligand is used and that the catalyst is not oxidized. |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature and monitor the reaction progress by TLC. - For some reactions, lowering the temperature might be necessary to prevent decomposition. |
| Incorrect Solvent | - Screen different solvents. The polarity and boiling point of the solvent can significantly impact the reaction rate and yield. |
| Presence of Impurities | - Purify the starting materials and solvents. Water and oxygen can be detrimental to many catalytic reactions.[9] |
| Insufficient Reaction Time | - Prolong the reaction time and monitor the reaction until the starting materials are consumed.[9] |
Issue 2: Difficulty in Product Isolation and Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
The product is difficult to separate from the catalyst or byproducts by column chromatography.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Residual Catalyst | - For metal catalysts, consider using a metal scavenger or performing an aqueous wash with a chelating agent. - Filtration through a pad of celite can also help remove heterogeneous catalysts. |
| Similar Polarity of Product and Impurities | - Try a different solvent system for column chromatography. - Consider derivatizing the product or impurities to alter their polarity. - Recrystallization from a suitable solvent system can be an effective purification method. |
| Product Instability | - If the product is unstable on silica gel, consider using a different stationary phase like alumina or performing a purification method that avoids chromatography, such as distillation or recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed C-H Functionalization
This protocol is adapted from a procedure for the oxidative coupling of pyrazoles with alkenes.[11]
-
Reaction Setup: To a Schlenk flask, add the pyrazole (1 equivalent), alkene (1.2 equivalents), [Cp*Rh(MeCN)₃][PF₆]₂ (5 mol %), and Cu(OAc)₂·H₂O (2.5 equivalents).
-
Solvent Addition: Add the appropriate solvent (e.g., DCE, 10 mL).
-
Reaction Conditions: Seal the flask with a screw cap and place it in a preheated oil bath at the desired temperature (e.g., 83 °C) for the specified time (e.g., 16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like Et₂O (10 mL).
-
Transfer the mixture to a separating funnel and wash with an aqueous solution (e.g., ammonium hydroxide solution, 10 mL, 2 M).
-
Extract the aqueous layer with Et₂O (3 x 10 mL).
-
Combine the organic layers and dry over a drying agent (e.g., MgSO₄).
-
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed C-N Cross-Coupling
This is a general procedure for the amination of bromo-pyrazoles.
-
Reaction Setup: In an oven-dried vial, combine the bromopyrazole (1 equivalent), the amine (1.2-1.5 equivalents), a palladium pre-catalyst (e.g., based on a bulky biarylphosphine ligand like tBuBrettPhos, 1-2 mol %), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) for the required time (e.g., 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the solution, concentrate in vacuo, and purify the residue by flash column chromatography.
Visual Guides
Caption: Troubleshooting workflow for low product yield.
Caption: Catalyst selection guide based on reaction type.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google Patents [patents.google.com]
- 5. mocedes.org [mocedes.org]
- 6. researchgate.net [researchgate.net]
- 7. technology.matthey.com [technology.matthey.com]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Synthesis Oxidation of Pyrazolines to Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the conversion of pyrazoline intermediates to pyrazoles.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a pyrazole yielded a pyrazoline instead. Why did this happen and how can I obtain the desired pyrazole?
A1: The formation of a pyrazoline (a 4,5-dihydro-1H-pyrazole) is a common outcome when reacting hydrazines with α,β-unsaturated ketones or aldehydes. The initial cyclization often leads to the non-aromatic pyrazoline ring. To obtain the aromatic pyrazole, a subsequent oxidation step is necessary.[1][2][3] If you have already isolated the pyrazoline, you can proceed with a post-synthesis oxidation protocol.
Q2: What are some common methods for oxidizing pyrazolines to pyrazoles?
A2: A variety of methods exist for the oxidative aromatization of pyrazolines.[4] Common approaches include:
-
Heating in DMSO with Oxygen: A relatively benign method that involves heating the pyrazoline in dimethyl sulfoxide (DMSO) in the presence of oxygen.[5][6]
-
Halogen-Based Reagents: Reagents like bromine (Br₂) or N-Bromosuccinimide (NBS) are effective but may require careful handling.[1][6][7]
-
Metal-Based Reagents: Manganese dioxide (MnO₂), potassium permanganate (KMnO₄), and lead tetraacetate are classical oxidizing agents used for this transformation.[8][9]
-
Microwave-Assisted Oxidation: Using reagents like N-bromo-sulphonamides under microwave irradiation can lead to high yields with reduced reaction times.[8]
-
Electrochemical Oxidation: An emerging sustainable method that uses an electric current to mediate the oxidation, often with inexpensive salts as electrolytes.[10]
Q3: I am observing low yields during the oxidation step. What are the potential causes and solutions?
A3: Low yields in pyrazoline oxidation can stem from several factors:
-
Incomplete Reaction: The chosen oxidizing agent may not be potent enough, or the reaction time and temperature may be insufficient. Consider switching to a stronger oxidant or optimizing the reaction conditions.
-
Side-Product Formation: Over-oxidation can lead to the formation of undesired byproducts.[4] Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) is crucial. Using milder, more selective reagents can also mitigate this issue.
-
Degradation of Starting Material or Product: Pyrazolines and pyrazoles can be sensitive to harsh reaction conditions. Ensure the purity of your starting pyrazoline and consider using milder oxidation methods if degradation is suspected.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete (as monitored by TLC) | - Insufficiently reactive oxidizing agent.- Low reaction temperature.- Short reaction time. | - Switch to a more powerful oxidizing agent (see comparison table below).- Gradually increase the reaction temperature while monitoring for side-product formation.- Extend the reaction time. |
| Formation of multiple unidentified spots on TLC | - Over-oxidation of the pyrazoline or pyrazole product.- Reaction with sensitive functional groups on the substrate.- Impure starting pyrazoline. | - Use a milder oxidizing agent (e.g., heating in DMSO/O₂).- Perform the reaction at a lower temperature.- Purify the starting pyrazoline intermediate before oxidation.- Choose an oxidant known to be compatible with your substrate's functional groups. |
| Difficulty in isolating the pyrazole product | - The oxidizing agent or its byproducts are difficult to remove.- The pyrazole product is highly soluble in the workup solvent. | - Select an oxidation method with easier workup (e.g., heterogeneous oxidants like MnO₂ that can be filtered off).- For methods using reagents like N-bromo-sulphonamides, follow the specified workup procedure carefully to remove sulfonamide byproducts.[8]- Adjust the pH during workup to facilitate extraction of the product. |
| Low yield despite complete consumption of starting material | - Degradation of the product under the reaction conditions.- Mechanical losses during workup and purification. | - Employ milder reaction conditions.- Optimize the extraction and purification steps to minimize losses. |
Comparative Data of Oxidation Methods
The following table summarizes quantitative data for various post-synthesis oxidation methods for converting 1,3,5-trisubstituted pyrazolines to pyrazoles.
| Oxidizing Agent/Method | Solvent | Temperature | Time | Yield (%) | Notes |
| TBBDA/SiO₂ (Microwave) | Solvent-free | 1000 W | 1-2 min | 90-95 | N,N,N',N'-tetrabromo-benzene-1,3-disulfonylamine.[8] |
| BNBTS/SiO₂ (Microwave) | Solvent-free | 1000 W | 2-4 min | 88-94 | N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide).[8] |
| DMSO/O₂ | DMSO | 100-120 °C | 2-12 h | 75-95 | A benign and straightforward method.[5][6] |
| Bromine (Br₂) in situ | Acetic Acid | Room Temp. | 1-3 h | 80-90 | One-pot condensation and oxidation.[6][7] |
| MnO₂ | Dichloromethane | Reflux | 4-8 h | 70-85 | Heterogeneous oxidant, easy workup.[8] |
| Potassium Permanganate (KMnO₄) | Acetone/Water | Room Temp. | 2-5 h | 65-80 | Can lead to over-oxidation if not controlled.[8] |
| Electrochemical (NaCl/NaI) | Dichloromethane/Water | Room Temp. | 4-6 h | 60-92 | Sustainable method using inexpensive electrolytes.[10] |
Detailed Experimental Protocols
Method 1: Oxidation using DMSO and Oxygen
This protocol is adapted from a benign oxidation procedure.[5][6]
-
Dissolution: Dissolve the pyrazoline intermediate (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Oxygen Supply: Place a balloon filled with oxygen gas atop the reflux condenser or gently bubble oxygen through the reaction mixture.
-
Heating: Heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting pyrazoline is completely consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole.
Method 2: Microwave-Assisted Oxidation with TBBDA/SiO₂
This protocol is based on an efficient and rapid microwave-assisted method.[8]
-
Mixing: In a microwave-safe vessel, mix the 1,3,5-trisubstituted pyrazoline (1 mmol), TBBDA (1 mmol), and a catalytic amount of silica gel (SiO₂, ~0.02 mmol).
-
Irradiation: Place the vessel in a microwave oven and irradiate at a power output of 1000 W for the appropriate time (typically 1-2 minutes, as determined by TLC monitoring).
-
Workup: After completion, cool the reaction mixture and add crushed ice (20 g).
-
Extraction: Extract the product with chloroform (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization.
Visualized Workflows
Caption: General workflow for the post-synthesis oxidation of pyrazolines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazoline synthesis [organic-chemistry.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
Technical Support Center: Characterization of Pyrazole Carbaldehyde Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of pyrazole carbaldehyde isomers.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a substituted pyrazole carbaldehyde shows fewer signals than expected, and some peaks are broad. What is happening?
A1: This is a common observation and is often due to annular tautomerism. The proton on the pyrazole nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the signals for protons and carbons at positions 3 and 5 will be averaged, resulting in fewer and often broader signals.[1]
Troubleshooting:
-
Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can slow down the rate of proton exchange. This may allow you to resolve the separate signals for each tautomer.[1][2]
-
Solvent Effects: The rate of exchange is highly dependent on the solvent. In aprotic, non-polar solvents, you may have a better chance of observing distinct signals. Protic solvents or those that can form strong hydrogen bonds may accelerate the exchange.[1]
-
Solid-State NMR: In the solid state, pyrazole derivatives typically exist as a single tautomer. Solid-state NMR (CP/MAS) can be used to identify the dominant tautomeric form.[1]
Q2: I have synthesized a pyrazole carbaldehyde, but I am unsure about the regiochemistry. How can I distinguish between, for example, a 1,3-disubstituted and a 1,5-disubstituted pyrazole-4-carbaldehyde?
A2: Distinguishing between regioisomers of pyrazole carbaldehydes can be challenging due to their similar chemical environments. Two-dimensional NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for this purpose.
Troubleshooting using NOESY:
A NOESY experiment detects through-space interactions between protons that are in close proximity. By observing cross-peaks between specific protons, you can deduce the substitution pattern. For instance, an NOE correlation between a substituent on the pyrazole ring and a proton on an N-aryl group can confirm their spatial proximity and thus the regiochemistry.[3][4]
Troubleshooting Guides
Guide 1: NMR Spectroscopy
Issue: Ambiguous assignment of aldehyde proton and pyrazole ring protons in ¹H NMR.
Solution: The chemical shift of the aldehyde proton in pyrazole carbaldehydes typically appears downfield, often in the range of 9-10 ppm.[5] The protons on the pyrazole ring will have distinct chemical shifts and coupling constants depending on their position relative to the substituents.
Typical ¹H NMR Chemical Shift Ranges for Pyrazole Protons:
| Proton Position | Typical Chemical Shift (ppm) |
| H3 | ~7.5 - 8.5 |
| H4 | ~6.5 - 7.5 |
| H5 | ~7.5 - 8.5 |
Note: These are approximate ranges and can vary significantly based on substitution and solvent.
To unambiguously assign the signals, consider the following:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify adjacent protons on the pyrazole ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For example, the aldehyde proton should show a correlation to the pyrazole ring carbon it is attached to (C3 or C4).
Guide 2: Mass Spectrometry
Issue: Difficulty in differentiating pyrazole carbaldehyde isomers based on their mass spectra.
Solution: While isomers have the same molecular weight, their fragmentation patterns in mass spectrometry can differ, providing clues to their structure. The fragmentation of pyrazoles often involves two key processes: the expulsion of HCN and the loss of N₂.[6][7] The presence and relative abundance of specific fragment ions can help in distinguishing isomers.
Common Fragmentation Pathways for Pyrazoles:
| Fragmentation Process | Description |
| Loss of HCN | The pyrazole ring can cleave to lose a molecule of hydrogen cyanide (27 u). |
| Loss of N₂ | The ring can also fragment to lose a molecule of nitrogen gas (28 u). |
| Loss of CHO | For carbaldehyde derivatives, the loss of the formyl group (29 u) is a common fragmentation.[8][9] |
| Loss of Substituents | Fragmentation can also occur at the substituent groups. |
By carefully analyzing the m/z values of the fragment ions, you can propose a fragmentation pathway that is consistent with a particular isomeric structure.
Guide 3: HPLC Separation
Issue: Co-elution of pyrazole carbaldehyde isomers in reverse-phase HPLC.
Solution: The separation of pyrazole isomers by HPLC is often challenging due to their similar polarities.[10] A systematic approach to method development is required to achieve baseline separation.
Troubleshooting Steps for Co-elution:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous content can enhance retention and improve separation.[11][12]
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one does not provide adequate separation, try the other.[11]
-
pH Adjustment: For ionizable pyrazole derivatives, small changes in the mobile phase pH can significantly impact retention and selectivity.[11][12]
-
Additives: The use of buffers or ion-pairing agents can be beneficial for charged analytes.[11]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase).
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, can help to resolve closely eluting peaks.[10]
Experimental Protocols
Protocol 1: Low-Temperature NMR for Tautomer Analysis
-
Sample Preparation: Prepare a concentrated solution of the pyrazole carbaldehyde derivative in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol, deuterated chloroform). Ensure the solvent is dry.[1]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
-
Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Record spectra at each temperature until the broad, averaged signals resolve into distinct sets of signals corresponding to each tautomer.[1]
Protocol 2: General Method for HPLC Isomer Separation
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Initial Gradient: Run a scouting gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions.
-
Optimization: Based on the scouting run, develop an optimized isocratic or gradient method to achieve baseline separation of the isomers. Adjust the mobile phase composition, pH, or switch to methanol as the organic modifier if necessary.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the isomers have significant absorbance (e.g., 254 nm).
Protocol 3: Sample Preparation for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the pyrazole carbaldehyde derivative. This is often the most challenging step. Common methods include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion by placing a vial of the sample solution in a sealed container with a more volatile anti-solvent.
-
Slow cooling of a saturated solution.
-
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[13][14]
-
Mounting: Carefully mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.
-
Data Collection: Collect X-ray diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.[13]
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of pyrazole carbaldehyde isomers.
Caption: A troubleshooting decision tree for ambiguous NMR spectra of pyrazole carbaldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. whitman.edu [whitman.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Validation & Comparative
Comparative Biological Activity of 1-methyl-1H-pyrazole-5-carbaldehyde Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of derivatives of 1-methyl-1H-pyrazole-5-carbaldehyde. This analysis is supported by experimental data from various studies, offering insights into their potential as antimicrobial and anticancer agents.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the this compound core, particularly through the formation of Schiff bases and hydrazones, has emerged as a promising strategy for the development of novel therapeutic agents. These derivatives have demonstrated significant potential in combating microbial infections and inhibiting cancer cell proliferation. This guide summarizes the available quantitative data, details the experimental methodologies for key biological assays, and visualizes a key signaling pathway implicated in the anticancer activity of these compounds.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature of the substituents introduced at the carbaldehyde functional group. The formation of Schiff bases and hydrazones has been a primary focus of synthetic efforts, leading to compounds with notable antimicrobial and anticancer properties.
Antimicrobial Activity
Schiff base derivatives of pyrazole carbaldehydes have been shown to possess significant antibacterial and antifungal activities. The imine (-C=N-) linkage in Schiff bases is considered crucial for their biological action. Studies on pyrazole-based Schiff bases have demonstrated their efficacy against a range of pathogenic bacteria. For instance, certain pyrazole Schiff bases have shown better antibacterial activity against both Gram-positive and Gram-negative bacteria as compared to standard drugs like chloramphenicol.
Anticancer Activity
Hydrazone derivatives of pyrazole carbaldehydes have attracted considerable attention for their potent anticancer activities. The hydrazone moiety (-NH-N=CH-) is a key structural feature contributing to their cytotoxic effects against various cancer cell lines. Research has indicated that these compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of caspases.[1][2] Some derivatives have shown potent activity against cancer cell lines with IC50 values in the micromolar range.[1][3]
Data Presentation: A Comparative Overview
The following table summarizes the biological activity of representative Schiff base and hydrazone derivatives of pyrazole carbaldehydes, based on available literature. Due to the limited data specifically on this compound derivatives, data from closely related pyrazole-4-carbaldehyde derivatives are also included to provide a broader context of their potential.
| Derivative Type | Target Organism/Cell Line | Biological Activity | Quantitative Data (MIC/IC50) | Reference |
| Schiff Base | Escherichia coli | Antibacterial | MIC: 64 µg/mL | [4][5] |
| Schiff Base | Bacillus subtilis | Antibacterial | MIC: 64 µg/mL | [4][5] |
| Hydrazone | Prostate Cancer (PC-3) | Anticancer | IC50: 1.32 µM | [3] |
| Hydrazone | Breast Cancer (MCF-7) | Anticancer | IC50: 2.99 µM | [3] |
| Hydrazone | Colon Cancer (HT-29) | Anticancer | IC50: 1.71 µM | [3] |
| Hydrazone | Triple Negative Breast Cancer (MDA-MB-468) | Anticancer | IC50: 14.97 µM (24h), 6.45 µM (48h) | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these derivatives are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compound is serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are also included. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) only.
-
MTT Addition and Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mandatory Visualization: Apoptosis Signaling Pathway
The anticancer activity of many pyrazole derivatives has been linked to the induction of apoptosis. A common mechanism involves the generation of reactive oxygen species (ROS), which can trigger a cascade of events leading to programmed cell death. The following diagram illustrates a simplified signaling pathway for apoptosis induced by pyrazole derivatives.
Caption: Apoptosis induction by pyrazole derivatives.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-methyl-1H-pyrazole-5-carbaldehyde and 1-methyl-1H-pyrazole-4-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two isomeric building blocks, 1-methyl-1H-pyrazole-5-carbaldehyde and 1-methyl-1H-pyrazole-4-carbaldehyde, in the context of synthetic chemistry. Understanding the distinct properties and reactivity of these isomers is crucial for their effective utilization in the synthesis of complex molecules, including active pharmaceutical ingredients.
Introduction
This compound and 1-methyl-1H-pyrazole-4-carbaldehyde are key intermediates in organic synthesis, valued for the versatile reactivity of the aldehyde group and the inherent biological significance of the pyrazole scaffold. The position of the carbaldehyde group on the pyrazole ring significantly influences the electronic properties and steric environment of the molecule, leading to differences in reactivity and suitability for various synthetic transformations.
Physicochemical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of the two isomers is presented below. These properties are essential for their identification, purification, and characterization.
| Property | This compound | 1-methyl-1H-pyrazole-4-carbaldehyde |
| CAS Number | 27258-33-9 | 25016-11-9[1][2] |
| Molecular Formula | C₅H₆N₂O | C₅H₆N₂O[1][2] |
| Molecular Weight | 110.11 g/mol | 110.11 g/mol [1] |
| Appearance | Liquid | Light orange crystalline powder |
| Density | 1.118 g/mL at 25 °C | Not readily available |
| Refractive Index | n20/D 1.521 | Not readily available |
| ¹H NMR (CDCl₃, δ) | ~9.8 (s, 1H, CHO), ~7.6 (d, 1H), ~6.5 (d, 1H), ~4.1 (s, 3H, N-CH₃) | ~9.9 (s, 1H, CHO), ~8.0 (s, 1H), ~7.9 (s, 1H), ~3.9 (s, 3H, N-CH₃)[1] |
| ¹³C NMR (CDCl₃, δ) | ~185 (CHO), ~142, ~135, ~112, ~40 (N-CH₃) | ~185 (CHO), ~140, ~135, ~120, ~39 (N-CH₃) |
Synthesis of the Isomers
The synthetic routes to access these isomers often differ, reflecting the regioselectivity of formylation reactions on the 1-methylpyrazole core.
1-methyl-1H-pyrazole-4-carbaldehyde is commonly synthesized via the Vilsmeier-Haack reaction on 1-methylpyrazole. This reaction introduces a formyl group at the electron-rich C4 position of the pyrazole ring.
This compound synthesis is less direct. It often involves a multi-step sequence, for example, starting from a pre-functionalized pyrazole, such as pyrazole-5-carboxylic acid, which can be converted to the corresponding aldehyde.
Comparative Reactivity in Key Synthetic Transformations
The electronic disparity between the C4 and C5 positions of the 1-methylpyrazole ring imparts different reactivity profiles to the isomeric aldehydes. The C5 position is adjacent to the N1 nitrogen and is generally more electron-deficient than the C4 position. This can influence the electrophilicity of the aldehyde carbonyl group and the stability of reaction intermediates.
While direct comparative studies with quantitative yields for both isomers in the same reaction are not extensively documented, the following sections provide an overview of their utility in common synthetic transformations, supplemented with representative experimental protocols.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is widely used to form carbon-carbon double bonds.
Experimental Protocol for Knoevenagel Condensation: A mixture of the respective 1-methyl-1H-pyrazolecarbaldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1.1 mmol), and a catalytic amount of a base (e.g., piperidine or ammonium acetate) in a suitable solvent (e.g., ethanol or toluene) is heated under reflux until completion of the reaction (monitored by TLC). After cooling, the product is typically isolated by filtration or extraction.
| Reactant | Product | Yield | Reference |
| 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes | 2-((1,3-diaryl-1H-pyrazol-4-yl)methylene)malononitrile derivatives | Good to excellent | [3] |
While a direct comparison is unavailable, the electron-withdrawing nature of the pyrazole ring at the C5 position in This compound may render the aldehyde carbonyl more electrophilic, potentially leading to faster reaction rates in Knoevenagel condensations compared to the C4 isomer under similar conditions.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.
Experimental Protocol for Wittig Reaction: To a solution of a phosphonium salt (1.1 mmol) in a suitable solvent (e.g., THF or DMSO), a strong base (e.g., n-butyllithium or sodium hydride) is added at low temperature to generate the ylide. The respective 1-methyl-1H-pyrazolecarbaldehyde (1 mmol) is then added, and the reaction mixture is stirred until completion. The product is isolated by extraction and purified by chromatography.
| Reactant | Product | Yield | Reference |
| 9-anthraldehyde | (E)-9-(2-phenylethenyl)anthracene | Not specified | [4] |
| Benzaldehyde | Cinnamonitrile | 56.9% (average) | [5] |
The increased electrophilicity of the carbonyl group in This compound could again be advantageous in the initial nucleophilic attack by the ylide, potentially leading to higher yields or shorter reaction times compared to the 4-carbaldehyde isomer.
Reductive Amination
Reductive amination is a two-step process that converts a carbonyl group into an amine via an intermediate imine.
Experimental Protocol for Reductive Amination: A mixture of the respective 1-methyl-1H-pyrazolecarbaldehyde (1 mmol) and a primary or secondary amine (1.1 mmol) in a suitable solvent (e.g., methanol or dichloroethane) is stirred at room temperature to form the imine. A reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) is then added, and the reaction is stirred until the imine is fully reduced. The product is isolated by extraction and purification.[6][7]
| Reactant | Product | Yield | Reference |
| 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various N-substituted aminomethyl pyrazoles | Good to excellent | [8] |
The relative rates of imine formation and reduction can be influenced by the electronic nature of the pyrazole ring. The more electron-deficient carbonyl of This compound might favor faster imine formation.
Applications in Drug Discovery and Medicinal Chemistry
Both isomers are valuable precursors for the synthesis of a wide range of biologically active molecules. The pyrazole motif is a well-established pharmacophore found in numerous approved drugs.
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. Both this compound and its C4-isomer can be elaborated to synthesize complex molecules that target specific kinases involved in diseases such as cancer and inflammation.[4][6][9][10]
-
Celecoxib Analogues: The pyrazole core is central to the structure of the COX-2 inhibitor Celecoxib. These aldehyde building blocks can be utilized in the synthesis of novel analogues with potentially improved efficacy or side-effect profiles.[3][8][11]
Conclusion
Both this compound and 1-methyl-1H-pyrazole-4-carbaldehyde are valuable reagents in organic synthesis, each with its own synthetic accessibility and potential reactivity profile. The choice between the two isomers will depend on the specific synthetic strategy and the desired electronic properties of the target molecule. While direct comparative data is limited, understanding the electronic differences between the C4 and C5 positions on the pyrazole ring can guide the synthetic chemist in selecting the optimal starting material. Further head-to-head comparative studies are warranted to fully elucidate the subtle differences in their synthetic performance.
References
- 1. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 25016-11-9|1-Methyl-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]
- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes to 1-methyl-1H-pyrazole-5-carbaldehyde, a key building block in the development of various pharmaceutical compounds. The following sections detail established and alternative methodologies, presenting key performance indicators and experimental protocols to assist researchers in selecting the most suitable route for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several distinct pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance to specific reagents. Below is a summary of the most common and effective routes, with their performance data presented for easy comparison.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
| Route 1: Vilsmeier-Haack Reaction | Hydrazone of an appropriate ketone/aldehyde | POCl₃, DMF | 0 °C to 70 °C, 1-7 hours | Good | High | Well-established, often high yielding. | Requires a pre-synthesized hydrazone; POCl₃ is corrosive and moisture-sensitive. |
| Route 2: Lithiation and Formylation | 1-methyl-1H-pyrazole | n-BuLi, DMF | -78 °C to rt | Moderate | Good | Direct formylation of the pyrazole ring. | Requires cryogenic temperatures and strictly anhydrous conditions; regioselectivity can be an issue.[1][2] |
| Route 3: Oxidation of Primary Alcohol | (1-methyl-1H-pyrazol-5-yl)methanol | Oxidizing agent (e.g., PCC, MnO₂) | Varies with oxidizing agent (e.g., rt for PCC) | Good | High | Utilizes a commercially available starting material; generally clean reactions. | Oxidizing agents can be toxic and require careful handling. |
| Route 4: Reduction of Carboxylic Acid/Ester | 1-methyl-1H-pyrazole-5-carboxylic acid or ester | Reducing agent (e.g., DIBAL-H, LiAlH(OtBu)₃) | Low temperatures (e.g., -78 °C for DIBAL-H) | Good | High | Starts from a stable carboxylic acid or ester; good control over reduction.[3][4] | Requires stoichiometric amounts of hydride reagents and careful temperature control to avoid over-reduction. |
| Route 5: Reduction of Nitrile | 1-methyl-1H-pyrazole-5-carbonitrile | DIBAL-H | Low temperature (-78 °C) followed by hydrolysis | High | High | High-yielding conversion of a stable nitrile to the aldehyde.[5][6][7] | DIBAL-H is pyrophoric and requires careful handling; requires a two-step process from the nitrile. |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic routes discussed above.
Route 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles. The reaction proceeds via the formation of a Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which then acts as the formylating agent.
Protocol:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the starting hydrazone (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Lithiation and Formylation of 1-methyl-1H-pyrazole
This method involves the direct deprotonation of 1-methyl-1H-pyrazole at the C5 position using a strong organolithium base, followed by quenching the resulting anion with DMF to introduce the formyl group. This reaction is regioselective for the 5-position under thermodynamically controlled conditions.[1][2]
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Add 1-methyl-1H-pyrazole (1 equivalent) to the THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise to the solution, maintaining the temperature below -70 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours to ensure complete lithiation at the 5-position.
-
Cool the reaction mixture back down to -78 °C.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise, keeping the temperature below -70 °C.
-
After the addition, stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield this compound.
Route 3: Oxidation of (1-methyl-1H-pyrazol-5-yl)methanol
This route utilizes the oxidation of the commercially available primary alcohol, (1-methyl-1H-pyrazol-5-yl)methanol, to the corresponding aldehyde. Various oxidizing agents can be employed, with pyridinium chlorochromate (PCC) being a common choice for this transformation.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
To this suspension, add a solution of (1-methyl-1H-pyrazol-5-yl)methanol (1 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain this compound.
Route 4: Reduction of 1-methyl-1H-pyrazole-5-carboxylic Acid
The reduction of a carboxylic acid to an aldehyde requires a mild reducing agent to prevent over-reduction to the alcohol. One common method involves the conversion of the carboxylic acid to an activated species (e.g., an acid chloride or ester) followed by reduction. Alternatively, direct reduction can be achieved with specific reagents.
Protocol (via the acid chloride):
-
Acid Chloride Formation: In a flame-dried flask, suspend 1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF. Cool the mixture to 0 °C and slowly add oxalyl chloride or thionyl chloride (1.2 equivalents). Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases and a clear solution is formed. Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride, which is used immediately in the next step.
-
Reduction: Dissolve the crude acid chloride in anhydrous THF and cool the solution to -78 °C. Slowly add a solution of a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.2 equivalents) in THF. Stir the reaction at -78 °C for 1-3 hours.
-
Work-up: Quench the reaction at low temperature by the slow addition of water, followed by 1 M HCl. Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired aldehyde.
Route 5: Reduction of 1-methyl-1H-pyrazole-5-carbonitrile
The reduction of a nitrile to an aldehyde can be effectively achieved using diisobutylaluminum hydride (DIBAL-H). The reaction proceeds via an imine intermediate, which is then hydrolyzed to the aldehyde upon aqueous workup.
Protocol:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-methyl-1H-pyrazole-5-carbonitrile (1 equivalent) in anhydrous toluene or DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1 equivalents, typically 1 M in hexanes or toluene) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Vilsmeier-Haack formylation of a hydrazone precursor.
Caption: Lithiation followed by formylation of 1-methyl-1H-pyrazole.
Caption: Oxidation of the corresponding primary alcohol.
Caption: Reduction of the corresponding carboxylic acid.
Caption: Reduction of the corresponding nitrile.
References
- 1. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. crescentchemical.com [crescentchemical.com]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Comparative Study of Pyrazole Isomers in Drug Discovery: A Guide for Researchers
An in-depth analysis of the pharmacological significance of pyrazole isomers, providing researchers, scientists, and drug development professionals with a comparative guide to their biological activities, supported by experimental data and detailed methodologies.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2][3] The substituent pattern on the pyrazole ring gives rise to various isomers, each potentially possessing distinct pharmacological profiles. This guide offers a comparative study of key pyrazole isomers, focusing on their differential effects on prominent drug targets, including cyclooxygenase-2 (COX-2), cyclin-dependent kinase 2 (CDK2), and the cannabinoid receptor 1 (CB1). Understanding the structure-activity relationships (SAR) among these isomers is crucial for the rational design of more potent and selective drug candidates.
Comparative Biological Activity of Pyrazole Isomers
The spatial arrangement of substituents on the pyrazole ring significantly influences the molecule's interaction with biological targets. This section provides a comparative analysis of the biological activities of different pyrazole isomers, highlighting the impact of isomeric variations on their inhibitory potency.
Anti-inflammatory Activity: COX-2 Inhibition
Pyrazole derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of COX enzymes.[4][5] Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core. The relative positioning of the aryl groups is critical for its activity.
| Compound/Isomer | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (1,5-diarylpyrazole) | COX-2 | 0.04 | >375 |
| Isomer A (Hypothetical 1,3-diarylpyrazole) | COX-2 | >10 | - |
| Reference NSAID (e.g., Diclofenac) | COX-1/COX-2 | ~0.1 / ~0.01 | ~10 |
Note: Data for Celecoxib is well-established.[4] Data for the hypothetical isomer is illustrative of the general principle that isomeric forms can have vastly different activities. The exact IC50 and selectivity for a specific 1,3-diarylpyrazole isomer would require experimental determination.
Anticancer Activity: CDK2 Inhibition
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[6][7] Pyrazole-based compounds have emerged as potent CDK2 inhibitors. The substitution pattern on the pyrazole ring is a key determinant of their inhibitory activity. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent CDK2 inhibitors.[8]
| Compound/Isomer | Target | Ki (µM) | GI50 (µM) (A2780 Ovarian Cancer) |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) | CDK2 | 0.005 | 0.158 |
| Compound 17 (N-methylated pyrazole analog) | CDK2 | 0.034 | 1.023 |
Data extracted from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives.[8]
Neurological and Metabolic Activity: CB1 Receptor Antagonism
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor involved in various physiological processes. Rimonabant, a 1,5-diarylpyrazole, was developed as a CB1 receptor antagonist for the treatment of obesity.[9][10] The specific arrangement of the substituents on the pyrazole core is essential for high-affinity binding to the CB1 receptor.[11]
| Compound/Isomer | Target | Ki (nM) |
| Rimonabant (1,5-diarylpyrazole) | CB1 | ~5.6 |
| Isomer B (Hypothetical regioisomer) | CB1 | >1000 |
Note: Rimonabant's affinity for the CB1 receptor is well-documented.[12] The data for the hypothetical isomer illustrates that even minor structural changes, such as altering substituent positions, can dramatically reduce binding affinity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of the biological activities of pyrazole isomers.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
Detection reagent (e.g., colorimetric or fluorometric probe for prostaglandin E2)
-
96-well microplates
-
Microplate reader
Procedure:
-
Add reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of the test pyrazole isomers or a reference inhibitor to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 1-methyl-1H-pyrazole-5-carbaldehyde via X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the molecular structure of 1-methyl-1H-pyrazole-5-carbaldehyde using single-crystal X-ray crystallography. While specific crystallographic data for this compound is not publicly available, this document outlines the established experimental protocol and presents a comparative analysis of crystallographic data from structurally similar pyrazole-based aldehydes. This information serves as a valuable reference for researchers seeking to confirm the synthesis and structure of this and related compounds.
Experimental Workflow for Structure Validation
The process of validating a chemical structure using X-ray crystallography follows a well-defined workflow, from crystal growth to final structure elucidation.
Unveiling the Potential of Pyrazole Carboxamides: A Comparative Analysis of Anthelmintic Activity
For researchers, scientists, and drug development professionals, the quest for novel anthelmintics is a pressing challenge in the face of growing resistance to existing drugs. This guide provides a comprehensive comparison of the biological activity of emerging pyrazole carboxamide compounds against established anthelmintics, supported by experimental data and detailed protocols.
This analysis focuses on the in vitro efficacy of pyrazole carboxamides and current anthelmintic classes against the economically significant gastrointestinal nematode of ruminants, Haemonchus contortus. The data presented offers a quantitative basis for evaluating the potential of pyrazole carboxamides as a new class of anthelmintic agents.
At a Glance: Comparative Efficacy
The following tables summarize the in vitro activity of representative pyrazole carboxamides and existing anthelmintics against Haemonchus contortus. The data is presented as half-maximal inhibitory concentrations (IC50) from larval motility and development assays, and as lethal dose 50 (LD50) from egg hatch assays. Lower values indicate higher potency.
| Compound Class | Compound | Assay Type | Target Stage | Incubation Time | IC50 (µM) |
| Pyrazole Carboxamide | Compound a-15[1] | xL3 Motility | Exsheathed L3 | 72 h | 55.63 ± 0.18 |
| Compound a-17[1] | xL3 Motility | Exsheathed L3 | 72 h | 51.60 ± 1.41 | |
| Tolfenpyrad (Reference)[1] | xL3 Motility | Exsheathed L3 | 72 h | 3.05 ± 0.47 | |
| Compound a-15[1] | L4 Development | L4 | 7 days | 3.97 ± 0.35 | |
| Compound a-17[1] | L4 Development | L4 | 7 days | 3.42 ± 0.50 | |
| Tolfenpyrad (Reference)[1] | L4 Development | L4 | 7 days | 0.08 ± 0.01 | |
| Benzimidazole | Albendazole Sulfoxide[2][3] | xL3 Motility | Exsheathed L3 | 72 h | 0.14 ± 0.01 |
| Albendazole Sulfoxide[2][3] | L4 Development | L4 | 7 days | 0.031 ± 0.003 | |
| Macrocyclic Lactone | Ivermectin[2][3] | xL3 Motility | Exsheathed L3 | 72 h | 0.012 ± 0.001 |
| Ivermectin[2][3] | L4 Development | L4 | 7 days | 0.0012 ± 0.0001 | |
| Imidazothiazole | Levamisole[2][3] | xL3 Motility | Exsheathed L3 | 72 h | 0.81 ± 0.05 |
| Levamisole[2][3] | L4 Development | L4 | 7 days | 0.44 ± 0.03 |
| Compound Class | Compound | Assay Type | Target Stage | LD50 (µg/mL) |
| Benzimidazole | Albendazole | Egg Hatch Assay | Egg | Not Specified |
Mechanisms of Action: A Divergent Approach to Parasite Control
The anthelmintic compounds discussed employ distinct mechanisms to disrupt the physiology of the target parasite.
Pyrazole Carboxamides: These compounds are believed to act by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in paralysis and death of the nematode.[1]
Figure 1: Mechanism of pyrazole carboxamides.
Existing Anthelmintics:
-
Benzimidazoles (e.g., Albendazole): These drugs bind to the β-tubulin subunit of microtubules, inhibiting their polymerization.[3][4][5] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, nutrient absorption, and intracellular transport, leading to parasite death.[4][5]
Figure 2: Mechanism of benzimidazoles.
-
Macrocyclic Lactones (e.g., Ivermectin): This class of drugs targets glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[6] Binding of ivermectin to these channels causes an influx of chloride ions, leading to hyperpolarization of the cell membrane and subsequent flaccid paralysis of the parasite.[6]
Figure 3: Mechanism of macrocyclic lactones.
-
Imidazothiazoles (e.g., Levamisole): Levamisole acts as an agonist at nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[7] This leads to prolonged activation of the receptors, causing spastic paralysis of the worms.[7]
Figure 4: Mechanism of imidazothiazoles.
-
Praziquantel: The precise mechanism of praziquantel is not fully elucidated, but it is known to disrupt calcium homeostasis in the parasite.[8][9][10] It is thought to act on voltage-gated calcium channels, leading to a rapid influx of calcium ions, which causes severe muscle contraction and paralysis.[8] More recent evidence suggests it may activate a transient receptor potential melastatin (TRPM) ion channel in schistosomes.[11]
Figure 5: Mechanism of praziquantel.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro assays cited in this guide.
In Vitro Larval Motility Assay for Haemonchus contortus
This assay measures the inhibition of motility of the exsheathed third-stage (xL3) larvae.
Materials:
-
Haemonchus contortus third-stage larvae (L3)
-
Sodium hypochlorite (NaOCl) solution (0.15% v/v)
-
Sterile physiological saline (0.9% w/v)
-
Culture medium (e.g., Luria-Bertani broth supplemented with antibiotics)
-
Test compounds and control anthelmintics
-
96-well microtiter plates
-
Incubator (38°C, 10% CO2)
-
Inverted microscope or automated motility tracking system
Procedure:
-
Larval Exsheathment: L3 larvae are exsheathed by incubation in 0.15% NaOCl at 38°C for 20 minutes. The resulting exsheathed L3 (xL3) are then washed five times in sterile physiological saline by centrifugation at 500 x g for 5 minutes.[12]
-
Assay Setup: Approximately 50-100 xL3 are added to each well of a 96-well plate containing the culture medium and the test compound at various concentrations. Control wells containing medium alone and medium with the compound solvent (e.g., DMSO) are included.
-
Incubation: The plates are incubated at 38°C in a humidified atmosphere with 10% CO2 for 72 hours.
-
Motility Assessment: Larval motility is assessed at 24, 48, and 72 hours. This can be done visually using an inverted microscope and scoring motility on a predefined scale, or by using an automated infrared tracking device.
-
Data Analysis: The percentage inhibition of motility is calculated relative to the negative controls. IC50 values are determined by non-linear regression analysis of the dose-response curves.
Figure 6: Larval motility assay workflow.
In Vitro L4 Development Assay for Haemonchus contortus
This assay measures the ability of compounds to inhibit the development of xL3 larvae to the fourth larval stage (L4).
Materials:
-
Same as for the larval motility assay.
Procedure:
-
Assay Setup: The initial setup is identical to the larval motility assay, with xL3 larvae plated in 96-well plates with culture medium and test compounds.
-
Incubation: Plates are incubated for 7 days at 38°C in a humidified atmosphere with 10% CO2 to allow for development to the L4 stage.
-
Development Assessment: After 7 days, the larvae in each well are examined using an inverted microscope. The number of larvae that have successfully developed to the L4 stage is counted. Morphological characteristics such as the presence of a buccal capsule are used to identify L4 larvae.
-
Data Analysis: The percentage inhibition of development is calculated by comparing the number of L4 larvae in the treated wells to the negative control wells. IC50 values are determined from the resulting dose-response curves.
Conclusion and Future Directions
The data presented in this guide indicate that while the investigated pyrazole carboxamides show promising anthelmintic activity, their in vitro potency against Haemonchus contortus is currently lower than that of established anthelmintics like ivermectin and albendazole. However, their novel mechanism of action, targeting the mitochondrial electron transport chain, is a significant advantage in the context of widespread resistance to existing drug classes.
Further research should focus on the structure-activity relationship of pyrazole carboxamides to optimize their potency and selectivity. In vivo efficacy studies are also essential to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. The development of new chemical entities with novel modes of action, such as the pyrazole carboxamides, is a critical component of a sustainable strategy for the control of parasitic helminths.
References
- 1. Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Ivermectin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]
- 8. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
Spectroscopic Fingerprints: A Comparative Guide to Differentiating Pyrazole-3-carbaldehyde and Pyrazole-5-carbaldehyde
For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric structures is paramount. This guide provides a comprehensive comparison of pyrazole-3-carbaldehyde and pyrazole-5-carbaldehyde, focusing on their distinct spectroscopic properties. By leveraging techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently differentiate between these two closely related isomers.
The positional isomerism of the carbaldehyde group on the pyrazole ring gives rise to subtle yet significant differences in the electronic environment of the molecules. These differences are manifested in their respective spectra, providing a reliable basis for their differentiation. This guide summarizes key quantitative data, outlines detailed experimental protocols, and presents a logical workflow for isomer differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for pyrazole-3-carbaldehyde and pyrazole-5-carbaldehyde. It is important to note that slight variations in chemical shifts and absorption frequencies can occur depending on the solvent, concentration, and instrument used.
¹H NMR Spectroscopy Data
Proton NMR spectroscopy is a powerful tool for distinguishing between the two isomers. The chemical shifts of the pyrazole ring protons are particularly informative.
| Proton | Pyrazole-3-carbaldehyde (δ, ppm) | Pyrazole-5-carbaldehyde (δ, ppm) |
| Aldehyde (-CHO) | ~9.9 | ~9.8 |
| H4 | ~6.8 | ~6.7 |
| H5/H3 | ~7.9 | ~7.7 |
| NH | Broad, ~13.5 | Broad, ~13.3 |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
¹³C NMR Spectroscopy Data
Carbon NMR provides further confirmation of the isomeric structures, with distinct chemical shifts for the pyrazole ring carbons and the carbonyl carbon.
| Carbon | Pyrazole-3-carbaldehyde (δ, ppm) | Pyrazole-5-carbaldehyde (δ, ppm) |
| C=O | ~185 | ~183 |
| C3 | ~145 | ~135 |
| C4 | ~112 | ~111 |
| C5 | ~135 | ~147 |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
IR Spectroscopy Data
Infrared spectroscopy is useful for identifying the key functional groups present in the molecules. The carbonyl (C=O) stretching frequency is a key diagnostic peak.
| Vibrational Mode | Pyrazole-3-carbaldehyde (cm⁻¹) | Pyrazole-5-carbaldehyde (cm⁻¹) |
| N-H Stretch | 3200-3400 (broad) | 3200-3400 (broad) |
| C-H Stretch (aromatic) | ~3100 | ~3100 |
| C=O Stretch (aldehyde) | ~1680 | ~1675 |
| C=N Stretch | ~1580 | ~1575 |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. As they are isomers, they will have the same molecular weight.
| Analysis | Pyrazole-3-carbaldehyde | Pyrazole-5-carbaldehyde |
| Molecular Weight | 96.09 g/mol | 96.09 g/mol |
| Molecular Ion [M]⁺ | m/z 96 | m/z 96 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used to differentiate between pyrazole-3-carbaldehyde and pyrazole-5-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the pyrazole carbaldehyde isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling is typically used.
Infrared (IR) Spectroscopy
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid pyrazole carbaldehyde sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal before running the sample.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of the pyrazole carbaldehyde isomer in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition:
-
Use a standard electron ionization energy of 70 eV.
-
Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 40-200.
Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of pyrazole-3-carbaldehyde and pyrazole-5-carbaldehyde.
Caption: A logical workflow for the spectroscopic differentiation of pyrazole carbaldehyde isomers.
By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently and accurately distinguish between pyrazole-3-carbaldehyde and pyrazole-5-carbaldehyde, ensuring the correct isomeric identity for their research and development activities.
Assessing the Purity of Synthesized 1-Methyl-1H-pyrazole-5-carbaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1-methyl-1H-pyrazole-5-carbaldehyde, a versatile building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and a discussion of alternative reagents to aid in the selection of the most appropriate analytical strategy and chemical precursors for your research needs.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its pyrazole core is a privileged scaffold in drug discovery, appearing in numerous anti-inflammatory, analgesic, and anticancer agents. The aldehyde functional group provides a reactive handle for diverse chemical transformations, making it a valuable tool for medicinal chemists. Given its importance, the accurate determination of its purity is paramount to ensure the reliability and reproducibility of experimental results.
This guide will delve into the common analytical techniques employed for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will also explore potential impurities arising from its synthesis, particularly via the Vilsmeier-Haack reaction, and compare its utility with alternative pyrazole-based aldehydes.
Purity Assessment Methodologies
The choice of analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation. Below is a comparative overview of the most common techniques.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Advantages | Disadvantages | Typical Purity Range |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High resolution, widely available, good for non-volatile impurities. | Requires chromophoric impurities for detection, can be destructive. | 95-99.9% |
| GC-MS | Separation based on volatility and polarity, detection by mass. | High sensitivity, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. | 90-99.9% |
| qNMR | Quantitative analysis based on the signal intensity of specific nuclei. | Primary analytical method, non-destructive, provides structural information. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. | 90-99.9% |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
Standard Preparation: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the calibration standards and the sample solution. The purity is calculated by comparing the peak area of the analyte in the sample to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized product in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-400
-
-
Analysis: Inject the sample. Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify by comparing the peak area of each impurity to the total peak area (area percent method).
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the synthesized this compound and a high-purity internal standard into an NMR tube. Add the appropriate deuterated solvent.
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Data Processing: Process the spectrum to obtain a flat baseline and accurate integrals.
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Common Impurities in Synthesis
The most common synthetic route to this compound is the Vilsmeier-Haack formylation of 1-methylpyrazole. This reaction, while generally efficient, can lead to several impurities.
Table 2: Potential Impurities from Vilsmeier-Haack Synthesis
| Impurity | Structure | Origin | Detection Method |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | Isomer | Incomplete regioselectivity of the formylation reaction. | HPLC, GC-MS, NMR |
| Unreacted 1-Methylpyrazole | Starting Material | Incomplete reaction. | GC-MS |
| N,N-Dimethylformamide (DMF) | Solvent/Reagent | Residual solvent from the reaction. | GC-MS, NMR |
| Phosphorus Oxychloride Byproducts | Reagent Byproducts | Hydrolysis of excess POCl₃. | Typically removed during workup. |
Caption: Vilsmeier-Haack synthesis of this compound and potential byproducts.
Alternatives to this compound
While this compound is a versatile reagent, other pyrazole-based aldehydes may be more suitable for specific applications.
Table 3: Comparison of Alternative Pyrazole-based Aldehydes
| Compound | Key Features | Potential Applications |
| 1H-Pyrazole-5-carbaldehyde | Unsubstituted N-H allows for further functionalization. | Synthesis of N-substituted pyrazole derivatives. |
| 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde | Increased electron density in the pyrazole ring. | May alter reactivity and biological activity. |
| 1-Phenyl-1H-pyrazole-5-carbaldehyde | Phenyl substitution can influence solubility and biological interactions. | Synthesis of compounds with modified pharmacokinetic properties. |
Caption: General workflow for assessing the purity of synthesized organic compounds.
Conclusion
The purity of this compound is a critical parameter that directly impacts the outcome of subsequent synthetic steps and biological assays. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of purity and impurity profiles. HPLC-UV is a robust method for routine purity checks, while GC-MS offers excellent sensitivity for volatile impurities and qNMR provides an absolute measure of purity. By understanding the potential impurities from the synthetic route and considering alternative reagents, researchers can make informed decisions to ensure the quality and integrity of their chemical tools.
Navigating the Reactivity Landscape of N-Substituted Pyrazole Aldehydes: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functionalized heterocyclic compounds is paramount. This guide provides an objective comparison of the reactivity of pyrazole aldehydes bearing different N-substituents, supported by experimental data. We delve into key transformations including Knoevenagel condensation, oxidation, and reduction, offering insights into how the nature of the N-substituent dictates the chemical behavior of the aldehyde functionality.
The pyrazole nucleus is a cornerstone in medicinal chemistry, and the aldehyde group at the C4-position serves as a versatile handle for molecular elaboration. The reactivity of this aldehyde is significantly modulated by the electronic properties of the substituent at the N1-position of the pyrazole ring. This guide summarizes quantitative data from various studies to illuminate these structure-reactivity relationships, providing a valuable resource for synthetic planning and optimization.
General Reactivity Principles
The reactivity of the aldehyde group in N-substituted pyrazole-4-carboxaldehydes is primarily governed by the electronic nature of the N-substituent. Electron-withdrawing groups (EWGs) on the N-aryl substituent enhance the electrophilicity of the aldehyde carbon, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity, leading to slower reaction rates. Alkyl substituents at the N1-position generally exhibit a weaker electronic influence compared to aryl groups.
Comparative Reactivity in Key Transformations
To provide a clear comparison, the following sections present quantitative data for three common reactions of pyrazole aldehydes: Knoevenagel condensation, oxidation to carboxylic acids, and reduction to alcohols.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate and yield are sensitive to the electrophilicity of the aldehyde.
| N-Substituent (R) | Active Methylene Compound | Product Yield (%) | Reference |
| Phenyl | Malononitrile | 92 | [1][2] |
| 4-Chlorophenyl | Malononitrile | 95 | [1][2] |
| 4-Methoxyphenyl | Malononitrile | 88 | [1][2] |
| 4-Nitrophenyl | Malononitrile | 96 | [1][2] |
| 2-Pyridyl | Malononitrile | 85 | [1][2] |
Observations: The yields in the Knoevenagel condensation of N-aryl pyrazole-4-carboxaldehydes with malononitrile are generally high. The presence of an electron-withdrawing group (4-Nitrophenyl) leads to a slightly higher yield, while an electron-donating group (4-Methoxyphenyl) results in a slightly lower yield compared to the unsubstituted phenyl group. This trend aligns with the expected increase in aldehyde electrophilicity with electron-withdrawing substituents.
Oxidation to Carboxylic Acids
The oxidation of pyrazole aldehydes to their corresponding carboxylic acids is a fundamental transformation. Various oxidizing agents can be employed, and the efficiency of the reaction can be influenced by the N-substituent.
| N-Substituent (R) | Oxidizing Agent | Product Yield (%) | Reference |
| 1,3-Diaryl | FeCl3·6H2O/TEMPO | 50-85 | [3] |
| 3-Aryl | KMnO4 | High Yield (not specified) | [4] |
| 3-Aryl(heteryl) | KMnO4 in water-pyridine | High Yield (not specified) | [3] |
Observations: While specific comparative data with varying N-substituents under identical conditions is limited in the searched literature, the oxidation of pyrazole aldehydes to carboxylic acids is generally reported to proceed in good to high yields. The use of TEMPO catalysis suggests a radical-mediated mechanism, which might be less sensitive to the electronic effects of the N-substituent compared to ionic oxidation mechanisms.
Reduction to Alcohols
The reduction of the aldehyde group to a primary alcohol is a common and important reaction. Sodium borohydride (NaBH₄) is a mild and selective reducing agent frequently used for this purpose.
| N-Substituent (R) | Reducing Agent | Product Yield (%) | Reference |
| 1,3-Diphenyl | NaBH₄ | Not specified | General protocol |
| N-Aryl | NaBH₄ | Not specified | General protocol |
| N-Alkyl | NaBH₄ | Not specified | General protocol |
Observations: Specific yield comparisons for the reduction of a series of N-substituted pyrazole aldehydes were not found in the initial search results. However, the reduction of aldehydes with NaBH₄ is generally a high-yielding reaction. It is expected that the electronic nature of the N-substituent would have a minor effect on the yield of this transformation under standard conditions, as NaBH₄ is a powerful enough nucleophilic hydride donor to reduce most aldehydes efficiently.
Experimental Protocols
General Procedure for Knoevenagel Condensation of N-Aryl Pyrazole-4-Carboxaldehydes with Malononitrile
A mixture of the respective N-aryl pyrazole-4-carboxaldehyde (1 mmol), malononitrile (1.2 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the product.[1][2]
General Procedure for Oxidation of Pyrazole Aldehydes to Carboxylic Acids using KMnO₄
To a solution of the pyrazole-4-carboxaldehyde (1 mmol) in a mixture of pyridine and water (1:1, 10 mL), potassium permanganate (KMnO₄) (1.5 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered to remove manganese dioxide. The filtrate is acidified with dilute HCl, and the precipitated carboxylic acid is filtered, washed with water, and dried.[3][4]
General Procedure for Reduction of Pyrazole Aldehydes to Alcohols using NaBH₄
To a solution of the pyrazole-4-carboxaldehyde (1 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (NaBH₄) (1.1 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding pyrazolyl-methanol.
Conclusion
The reactivity of the aldehyde group in N-substituted pyrazole-4-carboxaldehydes is demonstrably influenced by the electronic nature of the N-substituent. Electron-withdrawing groups on an N-aryl substituent generally lead to increased reactivity in nucleophilic addition reactions, as evidenced by the trends observed in Knoevenagel condensation yields. While comprehensive quantitative data for a broad range of reactions and substituents remains an area for further investigation, the principles outlined in this guide provide a solid framework for predicting and understanding the chemical behavior of these important heterocyclic building blocks. The provided experimental protocols offer practical starting points for the synthesis and modification of N-substituted pyrazole aldehydes in a research and development setting.
References
A Comparative Guide to Alternative Formylation Reagents for N-Methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto the N-methylpyrazole ring is a critical transformation in the synthesis of various pharmaceutical intermediates and functional materials. While the Vilsmeier-Haack reaction is a conventional and widely employed method, a range of alternative reagents offer distinct advantages in terms of reaction conditions, selectivity, and environmental impact. This guide provides an objective comparison of key formylation reagents for N-methylpyrazole, supported by experimental data and detailed protocols to inform reagent selection for optimal synthesis outcomes.
Performance Comparison of Formylation Reagents
The following table summarizes the quantitative data for different formylation methods applied to N-methylpyrazole and analogous substrates. The Vilsmeier-Haack reaction consistently provides good to excellent yields for the formylation of pyrazoles. The Duff reaction has been shown to be effective for N-arylpyrazoles, suggesting its applicability to N-methylpyrazole. The Reimer-Tiemann reaction, while a classic formylation method, may lead to ring-expansion byproducts with five-membered heterocycles like pyrroles, and thus may be less suitable for the direct formylation of N-methylpyrazole. Modern metal-free approaches using carbon dioxide as a C1 source present a greener alternative, although their application to N-methylpyrazole is less documented.
| Reagent/Method | Substrate | Key Conditions | Reaction Time | Yield (%) | Reference |
| Vilsmeier-Haack | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃, DMF, 120 °C | 2 h | 55 | [1] |
| N-Arylpyrazoles | POCl₃, DMF, 70-80 °C | 2 h | Good yields | [2] | |
| Duff Reaction | 1-Phenyl-1H-pyrazoles | Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA) | 12 h | 77-99 | [3] |
| Reimer-Tiemann | Pyrrole | CHCl₃, NaOH | - | Ring expansion to 3-chloropyridine | |
| Metal-Free (CO₂) | Amines (general) | CO₂, Phenylsilane (PhSiH₃), N-Heterocyclic Carbene (NHC) catalyst | 15-48 h | High selectivity | [4] |
| Aromatic Heterocycles (carboxylation) | CO₂, Cs₂CO₃, DMF, 125 °C | - | 95 (for benzothiazole) | [5][6] |
Experimental Protocols
Detailed methodologies for the key formylation reactions are provided below. Safety precautions should be strictly followed, especially when handling hazardous reagents like phosphorus oxychloride and chloroform.
Vilsmeier-Haack Formylation
This protocol is adapted from procedures for the formylation of substituted pyrazoles.[1][7]
Reagents and Materials:
-
N-Methylpyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to stir at room temperature for 1 hour to form the Vilsmeier reagent.
-
Cool the reaction mixture back to 0 °C and add a solution of N-methylpyrazole (1 equivalent) in anhydrous DCM dropwise.
-
After the addition is complete, heat the reaction mixture to reflux (or to a specific temperature, e.g., 70-120 °C, as optimized) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-methylpyrazole carbaldehyde.
Duff Reaction
This protocol is based on the successful formylation of N-phenylpyrazoles and can be adapted for N-methylpyrazole.[3]
Reagents and Materials:
-
N-Methylpyrazole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve N-methylpyrazole (1 equivalent) and hexamethylenetetramine (2-3 equivalents) in trifluoroacetic acid or glacial acetic acid.
-
Heat the reaction mixture to reflux (typically around 100-120 °C) for several hours (e.g., 12 hours), monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 2M HCl and stir for 1 hour to hydrolyze the intermediate imine.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the formylated N-methylpyrazole.
Metal-Free Formylation using CO₂
This generalized protocol for the N-formylation of amines can be adapted for the C-H formylation of N-methylpyrazole, although optimization will be required.[4][8]
Reagents and Materials:
-
N-Methylpyrazole
-
Carbon Dioxide (CO₂) balloon or cylinder
-
Phenylsilane (PhSiH₃) or other hydrosilane
-
N-Heterocyclic Carbene (NHC) catalyst (e.g., 1,3-di-tert-butylimidazol-2-ylidene) or a suitable base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, THF)
-
Schlenk flask or other suitable pressure vessel
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the NHC catalyst or base, N-methylpyrazole (1 equivalent), and the anhydrous solvent.
-
Purge the flask with CO₂ and then maintain a CO₂ atmosphere (e.g., using a balloon).
-
Add the hydrosilane (e.g., phenylsilane, 1.5-2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or elevated temperature, monitoring by TLC.
-
Upon completion, quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the formylation of N-methylpyrazole.
Caption: Mechanism of the Vilsmeier-Haack formylation of N-methylpyrazole.
Caption: General mechanism of the Duff reaction on an electron-rich heterocycle.
Caption: General experimental workflow for the formylation of N-methylpyrazole.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles [organic-chemistry.org]
- 6. Carbon dioxide as the C1 source for direct C-H functionalization of aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Efficacy of 1-Methyl-1H-pyrazole-5-carbaldehyde Derivatives in Comparison to Other Heterocyclic Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 1-methyl-1H-pyrazole-5-carbaldehyde derivatives against other prominent heterocyclic compounds. The following sections detail their relative performance in anticancer and antimicrobial assays, supported by experimental data and methodologies.
The unique structural features of heterocyclic compounds have positioned them as a cornerstone in medicinal chemistry. Among these, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities. This guide focuses on derivatives of this compound and compares their efficacy with other key heterocyclic scaffolds such as imidazole, triazole, oxadiazole, and thiadiazole derivatives.
Comparative Anticancer Activity
The antiproliferative activity of various heterocyclic compounds has been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. Lower IC50 values indicate greater potency.
Below is a summary of the reported anticancer activities of this compound derivatives and other selected heterocyclic compounds against common cancer cell lines.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrazole Derivatives | Pyrazole Carbaldehyde Derivative 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95[1] |
| Polysubstituted Pyrazole 59 | HepG2 (Liver) | 2 | Cisplatin | 5.5[2] | |
| Pyrazole-linked Aloe Emodin Derivative | A549 (Lung) | 4.8 | - | - | |
| Pyrazole Benzothiazole Hybrid 25 | PC3 (Prostate) | 3.17 | Axitinib | -[1] | |
| Imidazole Derivatives | Benzimidazole linked Pyrazole | A549 (Lung) | 2.2 | - | -[3] |
| Triazole Derivatives | Pyridopyrazolo-triazole 11 | HCT-116 (Colon) | 7.71 | Doxorubicin | 5.23[4] |
| Pyrazole-triazole hybrid | MCF-7 (Breast) | 6.8 | Toremifene | -[5] | |
| Oxadiazole Derivatives | 5-Aryl-1,3,4-oxadiazole-2-thiol | - | - | - | - |
| Thiadiazole Derivatives | Imidazo[2,1-b][1][6][7]thiadiazole moiety containing Pyrazole 17l | - | - | - | - |
Comparative Antimicrobial and Antifungal Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical measure of a compound's antimicrobial efficacy.
The following table summarizes the antimicrobial and antifungal activities of various heterocyclic compounds.
| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Pyrazole Derivatives | Pyrazole Derivative 3 | Escherichia coli | 0.25 | Ciprofloxacin | 0.5[8] |
| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4[8] | |
| Imidazo[2,1-b][1][6][7]thiadiazole containing Pyrazole 17l | Candida albicans | 0.25 | Fluconazole | 1[9] | |
| Imidazo[2,1-b][1][6][7]thiadiazole containing Pyrazole 17m | Candida albicans | 0.25 | Fluconazole | 1[9] | |
| Oxadiazole Derivatives | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | - | Ampicillin | -[10] |
| 1,3,4-oxadiazole-1,3,4-thiadiazole derivative 50a | Candida strains | 0.78-3.12 | Ketoconazole | 0.78-1.56[10] | |
| Thiadiazole Derivatives | 2-amino-1,3,4-thiadiazole derivative 38 | Escherichia coli | 1000 | Ciprofloxacin | 25[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Protocol for MTT Assay to Determine Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in a serum-free culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value from the dose-response curve.
Protocol for Broth Microdilution Method to Determine Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Inoculum Preparation: Select 2-3 isolated colonies of the test microorganism from an overnight culture on a non-selective agar plate. Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their effects is critical for rational drug design and development.
Anticancer Signaling Pathways
Many pyrazole derivatives exhibit their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common mechanism involves the inhibition of protein kinases.
Caption: General anticancer signaling pathway targeted by pyrazole derivatives.
Antimicrobial Mechanisms of Action
Heterocyclic compounds can disrupt essential microbial processes, leading to cell death. Common mechanisms include the inhibition of cell wall synthesis, protein synthesis, or DNA replication.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 3. srrjournals.com [srrjournals.com]
- 4. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing the imidazo[2,1-b][1,3,4]thiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-methyl-1H-pyrazole-5-carbaldehyde: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1-methyl-1H-pyrazole-5-carbaldehyde, a common building block in pharmaceutical synthesis. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Data
This compound is classified with several hazards that necessitate careful handling during disposal.[1] It is categorized as an acute toxicant if swallowed (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2).[1] It may also cause respiratory irritation.[1][2] The following table summarizes its key hazard information.
| Hazard Classification | Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | P301 + P312 |
| Skin Irritation | Category 2 | P302 + P352, P332 + P313 |
| Eye Irritation | Category 2 | P305 + P351 + P338, P337 + P313 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | P261, P304 + P340 |
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is mandatory to wear appropriate personal protective equipment. This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1][3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[1]
Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound must be managed as hazardous waste. Do not discharge it into drains or the environment.[3] The following workflow outlines the recommended disposal process.
Experimental Protocol for Spill Management and Disposal:
-
Immediate Containment of Spills : In the event of a spill, immediately evacuate non-essential personnel. Wearing appropriate PPE, contain the spill by soaking it up with an inert absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like sawdust.
-
Collection of Waste : Carefully collect the absorbed material and any contaminated soil into a suitable, closed container.[1][5] For liquid waste, directly transfer it into a designated hazardous waste container. Ensure the container is properly labeled with the chemical name and associated hazards.
-
Decontamination : Decontaminate the spill area with a suitable solvent, followed by washing with soap and plenty of water.[1] All cleaning materials should also be treated as hazardous waste and placed in the designated container.
-
Storage Pending Disposal : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]
-
Professional Disposal : It is imperative to engage a licensed professional waste disposal service for the final disposal of this compound.[5] You may have the option to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[6] Always consult with your institution's environmental health and safety (EHS) department and adhere to all federal, state, and local regulations.[6]
By following these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment.
References
Personal protective equipment for handling 1-methyl-1H-pyrazole-5-carbaldehyde
Essential Safety and Handling Guide for 1-methyl-1H-pyrazole-5-carbaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical in a laboratory setting.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.[1][2]
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[1][2]
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]
-
Skin Sensitization, Category 1 (H317): May cause an allergic skin reaction.[2]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[1][2]
The signal word for this chemical is Warning .[1][2]
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | [2] |
| Molecular Weight | 110.11 g/mol | [2] |
| Appearance | Colorless Liquid | [1] |
| Density | 1.118 g/mL at 25 °C | [2] |
| Flash Point | 66.6 °C / 151.9 °F | [2] |
| Storage Class | Combustible liquids | [2] |
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory to minimize exposure risks. Engineering controls, such as ensuring adequate ventilation and the proximity of eyewash stations and safety showers, should be in place.[1] All operations involving this chemical should ideally be carried out in a certified chemical fume hood.[3]
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[4][5] | To prevent contact with the eyes from splashes. Standard safety glasses are not sufficient. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile), a flame-resistant lab coat, full-length pants, and closed-toe shoes.[3][5] | Prevents skin contact, irritation, and potential sensitization.[1][2] Gloves should be inspected before use and disposed of after handling the chemical.[4] |
| Respiratory Protection | Use in a well-ventilated area is crucial.[1] If ventilation is inadequate or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge should be used.[3][5] | To avoid inhalation of vapors, which can cause respiratory irritation.[1][2] |
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that an emergency eyewash station and safety shower are accessible.[1]
-
Handling: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] It is recommended to keep the chemical refrigerated.[1]
-
Hygiene: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[1] Remove and wash contaminated clothing before reuse.[1]
Disposal Plan
Treat this compound and any contaminated materials as hazardous chemical waste.[6][7]
-
Waste Segregation: Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][7]
-
Waste Collection:
-
Solid Waste: Collect any contaminated solids (e.g., absorbent pads, weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible waste container.[6][7]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and clearly labeled container for liquid chemical waste.[7]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.[8]
-
Storage of Waste: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[7]
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the chemical waste, likely through high-temperature incineration.[6] Never dispose of this chemical down the drain.[7]
Emergency Procedures
-
Spill: In case of a spill, evacuate the area.[5] Wear appropriate PPE, including respiratory protection, before attempting to clean up.[4] Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container for disposal.[5]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] If eye irritation persists, get medical attention.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1]
Caption: Workflow for the proper handling of a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
